tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
Description
BenchChem offers high-quality tert-Butyl (1-isopropylpiperidin-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (1-isopropylpiperidin-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(1-propan-2-ylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15-8-6-11(7-9-15)14-12(16)17-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXBLASQKPONBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609859 | |
| Record name | tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534595-37-4 | |
| Record name | tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"tert-Butyl (1-isopropylpiperidin-4-yl)carbamate" CAS number lookup
[1][2][3][4][5][6][7][8]
Executive Summary
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate (CAS 534595-37-4 ) is a critical orthogonal protecting group intermediate used extensively in medicinal chemistry.[1] It serves as a lipophilic, sterically defined scaffold for the synthesis of G-Protein Coupled Receptor (GPCR) ligands (particularly muscarinic and serotonergic modulators) and kinase inhibitors.
This compound represents a "masked" diamine: the piperidine nitrogen is alkylated with an isopropyl group—enhancing metabolic stability and blood-brain barrier (BBB) penetration—while the primary amine at position 4 is protected by a tert-butoxycarbonyl (Boc) group. This orthogonality allows researchers to manipulate the piperidine core before releasing the primary amine for subsequent coupling reactions (e.g., amide coupling, sulfonylation).
Chemical Identity & Registry
The following data establishes the precise chemical identity of the compound for regulatory and database verification.
| Parameter | Details |
| Chemical Name | tert-Butyl (1-isopropylpiperidin-4-yl)carbamate |
| CAS Number | 534595-37-4 |
| Synonyms | N-Boc-1-isopropylpiperidin-4-amine; Carbamic acid, N-[1-(1-methylethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester |
| Molecular Formula | C₁₃H₂₆N₂O₂ |
| Molecular Weight | 242.36 g/mol |
| SMILES | CC(C)N1CCC(CC1)NC(=O)OC(C)(C)C |
| InChI Key | Unique hash required for database mapping (Derivative of parent scaffold) |
| Appearance | White to off-white solid or viscous oil (depending on purity/crystallinity) |
Synthetic Pathway: Reductive Amination
The most robust and scalable synthesis of this compound utilizes the Reductive Amination of tert-butyl piperidin-4-ylcarbamate with acetone. This route is preferred over direct alkylation (using isopropyl halides) due to the elimination of over-alkylation byproducts and milder reaction conditions.
Reaction Scheme
The synthesis relies on the formation of an iminium ion intermediate between the secondary amine of the piperidine and the ketone (acetone), followed by in situ reduction.
Figure 1: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB).
Detailed Experimental Protocol
Objective: Synthesis of 10.0 g of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate.
Reagents:
-
tert-Butyl piperidin-4-ylcarbamate (1.0 eq)
-
Acetone (3.0 - 5.0 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL/g)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask under nitrogen, dissolve tert-butyl piperidin-4-ylcarbamate (10 g, 50 mmol) in DCE (100 mL). Add Acetone (11 mL, ~150 mmol) and Acetic Acid (2.8 mL, 50 mmol). Stir at room temperature for 30 minutes to facilitate equilibrium formation of the iminium species.
-
Why? STAB is a mild reductant; pre-mixing allows the ketone and amine to associate, ensuring the hydride attacks the iminium ion rather than reducing the ketone to an alcohol.
-
-
Reduction: Cool the mixture slightly to 0°C (optional, controls exotherm). Add Sodium Triacetoxyborohydride (15.9 g, 75 mmol) portion-wise over 15 minutes.
-
Caution: Gas evolution (hydrogen) may occur if moisture is present.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: 10% MeOH in DCM with 1% NH₄OH) or LC-MS (Target Mass: [M+H]⁺ = 243.2).
-
Quench & Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 20 minutes to decompose remaining boron complexes.
-
Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine organic phases, wash with Brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Concentrate the solvent in vacuo. The crude material is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).
Physicochemical Profiling
Understanding the physical behavior of this intermediate is crucial for assay development and formulation.
| Property | Value (Predicted/Experimental) | Relevance |
| LogP | ~1.98 | Moderate lipophilicity; good membrane permeability. |
| pKa (Piperidine N) | ~8.5 - 9.0 | The N-isopropyl nitrogen is basic; will protonate at physiological pH. |
| pKa (Carbamate NH) | >12 | Non-ionizable under physiological conditions. |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc. | Compatible with standard organic synthesis solvents. |
| Storage | 2-8°C, Inert Atmosphere | Amine oxides can form upon prolonged exposure to air. |
Applications in Drug Discovery
This scaffold acts as a versatile building block. The isopropyl group is a strategic "magic methyl" analog—it adds lipophilicity and fills hydrophobic pockets in receptor binding sites without significantly increasing molecular weight.
Pharmacophore Mapping
-
GPCR Ligands: The N-isopropyl piperidine motif is a classic bioisostere found in antagonists for CCR5, CCR2, and agonists for 5-HT4 receptors. The bulky isopropyl group often improves selectivity by restricting conformational freedom.
-
Kinase Inhibitors: Used as a solvent-exposed tail to improve solubility and pharmacokinetic (PK) properties of ATP-competitive inhibitors.
Deprotection Workflow
To utilize the primary amine, the Boc group is removed under acidic conditions.
Figure 2: Deprotection workflow to generate the active diamine core.
Handling & Safety (E-E-A-T)
While specific toxicological data for this derivative may be sparse, it should be handled according to protocols for piperidine derivatives .
-
Hazard Statements (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
ChemicalBook. "tert-Butyl (1-isopropylpiperidin-4-yl)carbamate - CAS 534595-37-4."[1][3] ChemicalBook Database.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 723833 (Parent Scaffold)." PubChem.
-
Guidechem. "4-N-BOC-Aminopiperidine Properties and Derivatives." Guidechem Chemical Network.
Chemical Profile & Synthetic Utility: tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
[1][2][3][4][5]
Executive Summary
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate (CAS: 534595-37-4 ) is a critical orthogonal protecting group intermediate used extensively in medicinal chemistry.[1] It serves as a stable precursor for 1-isopropylpiperidin-4-amine (CAS: 127285-08-9), a privileged scaffold found in numerous G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and antiviral agents.[2]
The molecule features a piperidine core with two distinct functional modifications:[3]
-
N-1 Position: Substituted with an isopropyl group, enhancing lipophilicity and oral bioavailability in downstream pharmacophores.
-
C-4 Position: Protected by a tert-butoxycarbonyl (Boc) group, masking the primary amine to allow for chemoselective reactions elsewhere on the molecule before final assembly.
This guide details the physicochemical properties, validated synthetic protocols, and quality control measures required for the handling and application of this compound in drug discovery workflows.
Physicochemical Characterization
The following data establishes the baseline identity for quality control and stoichiometry calculations.
Table 1: Core Chemical Data
| Property | Value | Notes |
| IUPAC Name | tert-Butyl (1-isopropylpiperidin-4-yl)carbamate | |
| CAS Number | 534595-37-4 | Verified Identifier |
| Molecular Formula | C₁₃H₂₆N₂O₂ | |
| Molecular Weight | 242.36 g/mol | Exact Mass: 242.20 |
| Physical State | White to off-white solid | Low melting point solid (often waxy) |
| Solubility | Soluble in DCM, MeOH, EtOAc | Limited solubility in water |
| pKa (Calc) | ~9.8 (Piperidine N) | Basic center at N-1 |
| LogP (Predicted) | 1.8 – 2.1 | Moderate lipophilicity |
Synthetic Pathways & Methodology
The most robust route to tert-butyl (1-isopropylpiperidin-4-yl)carbamate is the reductive amination of tert-butyl piperidin-4-ylcarbamate (CAS: 73874-95-0) with acetone. This method is preferred over direct alkylation (using isopropyl halides) because it avoids over-alkylation to quaternary ammonium salts and proceeds under mild conditions.
Reaction Scheme Visualization
Figure 1: One-pot reductive amination workflow. The reaction proceeds via an in situ iminium ion formation followed by selective hydride reduction.[4]
Detailed Experimental Protocol
Objective: Synthesis of 10.0 g of target compound.
Reagents:
-
tert-Butyl piperidin-4-ylcarbamate (1.0 eq)[5]
-
Acetone (3.0 – 5.0 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 vol)
Procedure:
-
Imine Formation: In a dry round-bottom flask under N₂, dissolve tert-butyl piperidin-4-ylcarbamate (10 g, 50 mmol) in DCM (100 mL). Add Acetone (11 mL, ~150 mmol) and Acetic Acid (2.8 mL, 50 mmol). Stir at room temperature for 30 minutes to facilitate imine formation.
-
Expert Note: The addition of AcOH buffers the reaction, accelerating imine formation without deprotecting the acid-labile Boc group.
-
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15.9 g, 75 mmol) portion-wise over 20 minutes.
-
Safety: STAB is milder than NaBH₄ but generates hydrogen gas; ensure proper venting.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH; stain with Ninhydrin).
-
Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes to decompose boron complexes.
-
Workup: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude material is often pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (Eluent: 0-10% MeOH in DCM).
Structural Analysis & Quality Control
Verification of the product requires confirming the presence of the isopropyl group and the retention of the Boc group.
NMR Interpretation (400 MHz, CDCl₃)
-
Isopropyl Group: Look for a diagnostic septet at
~2.7 ppm (1H) and a doublet at ~1.05 ppm (6H). -
Boc Group: A strong singlet at
1.44 ppm (9H). -
Carbamate NH: Broad singlet at
~4.5 ppm (exchangeable with D₂O). -
Piperidine Ring: Multiplets spanning
1.3 – 2.9 ppm.
Mass Spectrometry[7]
-
Ionization Mode: ESI (+)
-
Expected Mass: [M+H]⁺ = 243.37 Da.
-
Fragment: Loss of Boc group (M - 100) often observed at m/z ~143.
Downstream Utility: Deprotection Strategy
The primary utility of this compound is to generate 1-isopropylpiperidin-4-amine , a versatile amine building block.
Deprotection Workflow
Figure 2: Deprotection strategies. Method A is preferred for storage (stable HCl salt), while Method B is used for immediate solution-phase coupling.
Protocol: Acidic Cleavage (Method A)
-
Dissolve the Boc-intermediate in 1,4-dioxane (5 vol).
-
Add 4M HCl in dioxane (5-10 eq) at 0°C.
-
Stir at room temperature for 2–4 hours.
-
The product, 1-isopropylpiperidin-4-amine dihydrochloride , will precipitate as a white solid.
-
Filter, wash with diethyl ether, and dry under vacuum.
References
-
PubChem Compound Summary. (n.d.). tert-Butyl (1-isopropylpiperidin-4-yl)carbamate (Compound CID 723833 Derivative).[1][6] Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 1-ISOPROPYL-PIPERIDIN-4-YLAMINE | 127285-08-9 [chemicalbook.com]
- 3. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
- 4. A general carbonyl alkylative amination for tertiary amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carbamic acid, N-(2-bromo-3-chlorophenyl)-, 1,1-dimethylethyl ester | 1463053-89-5 [chemicalbook.com]
"tert-Butyl (1-isopropylpiperidin-4-yl)carbamate" mechanism of action in organic synthesis
Mechanism of Action, Synthesis, and Utility in Medicinal Chemistry
Executive Summary
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate is a critical intermediate in the synthesis of piperidine-based pharmacophores. It serves as a protected precursor to 1-isopropylpiperidin-4-amine , a privileged scaffold found in numerous G-protein coupled receptor (GPCR) antagonists (e.g., CCR2, CCR5), ion channel modulators, and monoamine reuptake inhibitors.
This guide details the mechanistic pathways governing its synthesis, deprotection, and downstream application. Unlike a catalytic reagent, the "mechanism of action" for this substrate refers to the specific organic transformations (reductive alkylation, acidolysis) required to install and utilize the scaffold in high-fidelity drug discovery campaigns.
Part 1: Structural Analysis & Reactivity Profile
The utility of this compound lies in its dual-nitrogen architecture, which allows for orthogonal functionalization.
| Feature | Chemical Nature | Synthetic Implication |
| N1 (Piperidine Nitrogen) | Tertiary Amine ( | High basicity ( |
| Isopropyl Group | Steric Bulk | Increases lipophilicity ( |
| C4-Carbamate (Boc) | Protected Amine | Acid-labile protecting group.[1] Masks the primary amine to prevent polymerization during N1-alkylation. |
Expert Insight: The "Internal Base" Effect
During synthetic manipulation, the N1-isopropyl nitrogen remains basic. In acidic deprotection protocols (e.g., TFA/DCM), this nitrogen will protonate before the Boc group cleaves. This results in a di-cationic species during the transition state, significantly altering solubility profiles compared to standard neutral Boc-protected amines.
Part 2: Synthesis Mechanism (Reductive Amination)[2]
The industry-standard route for synthesizing this intermediate is the Reductive Amination of tert-butyl piperidin-4-ylcarbamate with acetone. This pathway is preferred over direct alkylation (using 2-bromopropane) to avoid over-alkylation and elimination side reactions.
Mechanistic Pathway (Graphviz)
The reaction proceeds via an iminium ion intermediate, selectively reduced by Sodium Triacetoxyborohydride (STAB).
Figure 1: Step-wise mechanism of reductive amination using Sodium Triacetoxyborohydride (STAB).
Validated Experimental Protocol
Objective: Synthesis of tert-butyl (1-isopropylpiperidin-4-yl)carbamate from 4-(Boc-amino)piperidine.
-
Reagents:
-
Substrate: 4-(Boc-amino)piperidine (1.0 equiv)
-
Carbonyl Source: Acetone (3.0 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Crucial for imine formation.
-
-
Procedure:
-
Step 1: Dissolve 4-(Boc-amino)piperidine in DCE under
atmosphere. -
Step 2: Add Acetone and Acetic Acid. Stir for 30 minutes at room temperature to equilibrate the iminium species.
-
Step 3: Cool to 0°C. Add STAB portion-wise (exothermic).
-
Step 4: Warm to room temperature and stir for 12–16 hours.
-
Step 5 (Quench): Quench with saturated aqueous
. Note: Gas evolution ( ) will occur. -
Step 6 (Extraction): Extract with DCM (
). The product remains in the organic layer due to the lipophilic Boc and isopropyl groups.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Part 3: Deprotection Mechanism (Acidolysis)
To utilize the scaffold in drug synthesis, the Boc group must be removed to reveal the primary amine.
The Mechanism
The reaction follows an
-
Protonation: The carbonyl oxygen of the carbamate is protonated by strong acid (TFA or HCl).
-
Cleavage: The
-butyl cation leaves, generating a carbamic acid intermediate. -
Decarboxylation: The carbamic acid loses
to yield the amine salt.
Figure 2: Acid-catalyzed cleavage of the Boc protecting group.
Critical Considerations for Workup
Because the N1-isopropyl nitrogen is basic, the product of this reaction is a di-salt (e.g., di-hydrochloride or di-trifluoroacetate).
-
Free-basing: To isolate the free amine for subsequent coupling (e.g., amide bond formation), the salt must be treated with a scavenger base (e.g., polymer-supported carbonate) or washed with basic resin. Using aqueous NaOH can be risky if the product is highly water-soluble; using ion-exchange resin is the superior method for high-throughput synthesis.
Part 4: Downstream Applications in Medicinal Chemistry
Once deprotected, the 1-isopropylpiperidin-4-amine moiety acts as a versatile pharmacophore.
GPCR Ligand Synthesis
The piperidine nitrogen (N1) mimics the protonated amine of endogenous neurotransmitters (like dopamine or serotonin), anchoring the molecule into the receptor's aspartate residue (e.g., Asp3.32 in aminergic GPCRs).
-
Example: Synthesis of CCR2 antagonists involves coupling the deprotected amine with substituted benzamides.
Structural Activity Relationship (SAR)
Why use the isopropyl group specifically?
-
Lipophilicity: It optimizes the LogD (distribution coefficient), improving blood-brain barrier (BBB) penetration compared to the more polar N-H or N-methyl analogs.
-
hERG Avoidance: While basic amines can bind to the hERG potassium channel (cardiotoxicity risk), the steric bulk of the isopropyl group can sometimes reduce this affinity compared to flexible linear alkyl chains.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Han, G., et al. (2012). "Design, Synthesis, and Biological Evaluation of Potent and Selective CCR2 Antagonists." Journal of Medicinal Chemistry. (Demonstrates the utility of the 1-isopropylpiperidin-4-amine scaffold).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on Boc deprotection mechanisms).
-
Organic Chemistry Portal. "Boc Group - Protection and Deprotection." (Verified protocols for acidolysis).
Sources
The Emerging Role of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate in the Development of Novel Inflammatory Condition Treatments: A Technical Guide
This in-depth technical guide explores the therapeutic potential of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate as a novel anti-inflammatory agent. We will delve into its rational drug design, a plausible mechanism of action, a detailed synthetic protocol, and a comprehensive preclinical evaluation workflow. This document is intended for researchers, scientists, and drug development professionals in the field of inflammation and immunology.
Introduction: The Rationale for Targeting Inflammatory Pathways with a Novel Piperidine Derivative
Chronic inflammation is a significant contributor to the pathophysiology of a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The piperidine scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives are known to possess diverse biological activities, including anti-inflammatory properties. The subject of this guide, tert-Butyl (1-isopropylpiperidin-4-yl)carbamate, combines the piperidine core with a tert-butyl carbamate (Boc) protecting group and an N-isopropyl substituent. This unique combination of functional groups suggests a potential for this molecule to interact with key targets in the inflammatory cascade, offering a promising avenue for the development of new therapeutics. While direct studies on this specific molecule are nascent, the known anti-inflammatory effects of related piperidine and tert-butyl-containing compounds provide a strong rationale for its investigation.[1][2]
Hypothesized Mechanism of Action
Based on the structure-activity relationships of analogous compounds, we hypothesize that tert-Butyl (1-isopropylpiperidin-4-yl)carbamate exerts its anti-inflammatory effects through a multi-pronged mechanism involving the modulation of key inflammatory mediators and signaling pathways. The piperidine core is a crucial structural element for the anti-inflammatory activity of many compounds, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1] Furthermore, compounds containing a tert-butyl group have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as downregulating the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3]
The proposed mechanism of action is a confluence of these activities, where the molecule could potentially bind to and inhibit key enzymes in the inflammatory cascade while also modulating the production of inflammatory cytokines.
Caption: Hypothesized mechanism of action for tert-Butyl (1-isopropylpiperidin-4-yl)carbamate.
Synthesis of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
The synthesis of the target compound can be achieved through a straightforward and scalable two-step process starting from commercially available tert-butyl (piperidin-4-yl)carbamate.
Materials and Reagents
| Reagent | Supplier | Purity |
| tert-Butyl (piperidin-4-yl)carbamate | Sigma-Aldrich | ≥98% |
| Acetone | Fisher Scientific | ACS Grade |
| Sodium triacetoxyborohydride (STAB) | Acros Organics | 97% |
| Dichloromethane (DCM) | VWR Chemicals | HPLC Grade |
| Sodium bicarbonate (NaHCO₃) | EMD Millipore | ≥99.5% |
| Anhydrous magnesium sulfate (MgSO₄) | Alfa Aesar | 99.5% |
| Deuterated chloroform (CDCl₃) | Cambridge Isotope Laboratories | 99.8 atom % D |
Synthetic Protocol: Reductive Amination
This protocol details the N-isopropylation of tert-butyl (piperidin-4-yl)carbamate via reductive amination.
-
Reaction Setup: To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 g, 5.0 mmol) in dichloromethane (20 mL) in a 100 mL round-bottom flask, add acetone (0.44 mL, 6.0 mmol).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.27 g, 6.0 mmol) portion-wise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol solvent system.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to yield the final product as a white solid.
Caption: Synthetic workflow for tert-Butyl (1-isopropylpiperidin-4-yl)carbamate.
Preclinical Evaluation of Anti-inflammatory Activity
A systematic preclinical evaluation is crucial to validate the hypothesized anti-inflammatory effects of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate. This involves a combination of in vitro and in vivo assays.
In Vitro Anti-inflammatory Assays
Murine macrophage cell line RAW 264.7 will be used. Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-treated control.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the NO production protocol.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours (for TNF-α) or 24 hours (for IL-6).
-
ELISA: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a well-established and reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.[4][5][6]
Male Wistar rats (180-220 g) will be used. The animals should be housed under standard laboratory conditions with free access to food and water. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Grouping: Divide the animals into four groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.)
-
Group II: Carrageenan control
-
Group III: Indomethacin (10 mg/kg, p.o.) as a positive control
-
Group IV: tert-Butyl (1-isopropylpiperidin-4-yl)carbamate (e.g., 25 or 50 mg/kg, p.o.)
-
-
Dosing: Administer the respective treatments orally one hour before the carrageenan injection.[7]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[8]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.
Expected Data and Interpretation
The following table summarizes the expected outcomes from the preclinical evaluation, which would support the anti-inflammatory potential of the test compound.
| Assay | Expected Outcome | Interpretation |
| In Vitro | ||
| Nitric Oxide (NO) Production | Dose-dependent reduction in NO levels in LPS-stimulated RAW 264.7 cells. | Inhibition of iNOS activity or expression. |
| Pro-inflammatory Cytokine (TNF-α, IL-6) Levels | Dose-dependent decrease in the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells. | Modulation of pro-inflammatory cytokine production. |
| In Vivo | ||
| Carrageenan-Induced Paw Edema | Significant reduction in paw edema volume in rats treated with the compound compared to the carrageenan control. | In vivo anti-inflammatory efficacy. |
Future Directions
The promising preclinical data would warrant further investigation into the therapeutic potential of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate. Future studies should focus on:
-
Elucidation of the precise molecular target(s): Utilizing techniques such as molecular docking and target-based screening to identify the specific proteins with which the compound interacts.
-
Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.
-
Evaluation in chronic models of inflammation: Testing the efficacy of the compound in more clinically relevant models of chronic inflammatory diseases.
Conclusion
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate represents a promising lead compound for the development of novel anti-inflammatory therapies. Its unique chemical structure, based on the versatile piperidine scaffold, provides a strong foundation for its proposed mechanism of action. The detailed synthetic and preclinical evaluation protocols outlined in this guide provide a clear roadmap for researchers to validate its therapeutic potential and advance its development towards clinical applications.
References
-
Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.). Retrieved January 30, 2024, from [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (2017, April 5). Retrieved January 30, 2024, from [Link]
-
Structure activity relationship of piperidine derivatives - ResearchGate. (n.d.). Retrieved January 30, 2024, from [Link]
-
Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - MDPI. (n.d.). Retrieved January 30, 2024, from [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - MDPI. (n.d.). Retrieved January 30, 2024, from [Link]
-
Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed. (2015). Retrieved January 30, 2024, from [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. (n.d.). Retrieved January 30, 2024, from [Link]
-
Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PubMed Central. (n.d.). Retrieved January 30, 2024, from [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). Retrieved January 30, 2024, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved January 30, 2024, from [Link]
-
(PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - ResearchGate. (2017, October 24). Retrieved January 30, 2024, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved January 30, 2024, from [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (n.d.). Retrieved January 30, 2024, from [Link]
-
Scheme 1. General strategy for the synthesis of piperidine derivatives.... - ResearchGate. (n.d.). Retrieved January 30, 2024, from [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (n.d.). Retrieved January 30, 2024, from [Link]
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. (n.d.). Retrieved January 30, 2024, from [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed. (2017, April 5). Retrieved January 30, 2024, from [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. - SciSpace. (n.d.). Retrieved January 30, 2024, from [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. (2016, June). Retrieved January 30, 2024, from [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). Retrieved January 30, 2024, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved January 30, 2024, from [Link]
-
2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.). Retrieved January 30, 2024, from [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2023, July 15). Retrieved January 30, 2024, from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved January 30, 2024, from [Link]
-
Anti-Inflammatory Screen - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. (n.d.). Retrieved January 30, 2024, from [Link]
-
Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed. (2016, February 6). Retrieved January 30, 2024, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry
An In-depth Technical Guide to tert-Butyl (1-isopropylpiperidin-4-yl)carbamate as a Pivotal Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active molecules. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The strategic functionalization of the piperidine core is therefore of paramount importance in the synthesis of novel therapeutic agents. Within this context, tert-butyl (1-isopropylpiperidin-4-yl)carbamate emerges as a key intermediate, offering a versatile platform for the introduction of a 4-amino-1-isopropylpiperidine moiety. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle on the 4-amino position, allowing for selective manipulation of the piperidine nitrogen. This guide provides a comprehensive overview of the synthesis, characterization, and application of this valuable building block.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of tert-butyl (1-isopropylpiperidin-4-yl)carbamate is essential for its effective use in synthesis. The table below summarizes key identifiers and properties.
| Property | Value | Source |
| Chemical Name | tert-Butyl (1-isopropylpiperidin-4-yl)carbamate | IUPAC |
| CAS Number | 288075-26-9 | |
| Molecular Formula | C₁₃H₂₆N₂O₂ | [1] |
| Molecular Weight | 242.36 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) |
Analytical Characterization:
The structural integrity of tert-butyl (1-isopropylpiperidin-4-yl)carbamate is typically confirmed using standard analytical techniques.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the isopropyl group (doublet and multiplet), and the piperidine ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate (~155 ppm), the quaternary carbon and methyls of the tert-butyl group, and the carbons of the isopropyl and piperidine moieties.[2][3] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
Synthesis of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate: A Detailed Protocol
The most efficient and widely employed method for the synthesis of tert-butyl (1-isopropylpiperidin-4-yl)carbamate is the reductive amination of tert-butyl piperidin-4-ylcarbamate with acetone. This one-pot reaction is favored for its high yield and operational simplicity.
Precursor Synthesis: tert-Butyl piperidin-4-ylcarbamate
The starting material, tert-butyl piperidin-4-ylcarbamate, can be synthesized from 4-aminopiperidine via protection with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of tert-Butyl piperidin-4-ylcarbamate
-
Reaction Setup: To a solution of 4-aminopiperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.1 equivalents) at 0 °C.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain tert-butyl piperidin-4-ylcarbamate as a white solid.
Reductive Amination to Yield tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
The core of the synthesis lies in the reductive amination of the precursor with acetone. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice due to its mild nature and high selectivity for the iminium ion intermediate over the ketone starting material.[4][5]
Experimental Protocol: Synthesis of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl piperidin-4-ylcarbamate (1 equivalent) and acetone (1.5-2 equivalents) in a dry aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4]
-
Addition of Reducing Agent: To this solution, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise at room temperature. The use of acetic acid as a catalyst can accelerate the reaction but is often not necessary with aldehydes and ketones that readily form iminium ions.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford tert-butyl (1-isopropylpiperidin-4-yl)carbamate.
Mechanism of Reductive Amination
The reductive amination proceeds through a two-step sequence within a single pot:
-
Iminium Ion Formation: The secondary amine of tert-butyl piperidin-4-ylcarbamate nucleophilically attacks the carbonyl carbon of acetone. Subsequent dehydration, often acid-catalyzed, leads to the formation of a transient iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride, being a mild hydride donor, selectively reduces the electrophilic iminium ion to the corresponding tertiary amine. The steric bulk and electron-withdrawing acetate groups on the borohydride moderate its reactivity, preventing the reduction of the less reactive ketone starting material.[6]
Caption: Mechanism of Reductive Amination.
Role as a Key Intermediate in Pharmaceutical Synthesis: The Case of Verinurad
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate is a valuable intermediate in the synthesis of complex pharmaceutical agents. A notable example is its application in the synthesis of Verinurad (RDEA3170), a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of gout and asymptomatic hyperuricemia. The 1-isopropylpiperidin-4-amine core, derived from this intermediate, is a crucial pharmacophoric element in Verinurad.
The general synthetic strategy involves the deprotection of the Boc group from tert-butyl (1-isopropylpiperidin-4-yl)carbamate, followed by coupling of the resulting free amine with other synthetic fragments to construct the final drug molecule.
Caption: Synthetic workflow from the intermediate to Verinurad.
Safety and Handling
Conclusion
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate is a strategically important chemical intermediate that facilitates the synthesis of complex, biologically active molecules. Its efficient preparation via reductive amination, coupled with the versatility of the Boc protecting group, makes it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its successful application in the development of next-generation therapeutics.
References
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination. Available at: [Link]
-
Reddit. Reductive amination NaB(AcO)3. (2023). Available at: [Link]
-
ResearchGate. Reductive amination promoted by tributyltin hydride. (2025). Available at: [Link]
-
PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. Available at: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available at: [Link]
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- Google Patents. WO2016132383A1 - Process for the preparation of ibrutinib.
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]
- Google Patents. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.
- Google Patents. US 8,357,808 B2 - (1R,2S,5S)-2-amino-5-(dimethylamino)carbonylcyclohexylcarbamate and salts thereof, and process for producing the same. (2013).
- Google Patents. US 9,315,487 B2 - Process for preparing cariprazine. (2016).
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propan-2-yl methanoate (isopropyl formate). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13C nmr spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to the Research Applications of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
Abstract
This technical guide provides an in-depth exploration of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate, a pivotal building block in modern medicinal chemistry. We will dissect its molecular architecture, elucidating the synergistic roles of the piperidine core, the N-isopropyl substituent, and the versatile tert-butoxycarbonyl (Boc) protecting group. The primary focus will be on its strategic application as a synthetic intermediate in the development of novel therapeutic agents. This guide will detail its utility in constructing complex molecular scaffolds targeting a range of diseases, including neurological disorders, cancer, and inflammatory conditions. We will present validated experimental workflows, key quantitative data, and visual schematics to provide researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of this compound's potential.
Compound Profile and Physicochemical Properties
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate is a bifunctional organic molecule that integrates two key structural motifs valuable in drug design: a substituted piperidine ring and a protected amine.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in natural alkaloids and synthetic drugs, where it often facilitates critical interactions with biological targets like neurotransmitter receptors.[2][3][4] The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the 4-amino functionality, enabling chemists to perform selective modifications elsewhere on the molecule before its strategic removal.[2][5]
The structure consists of a piperidine ring substituted at the 1-position with an isopropyl group and at the 4-position with a Boc-protected amine. This specific combination of features makes it a valuable starting material for creating libraries of diverse compounds for high-throughput screening and lead optimization.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 127285-08-9 (for the deprotected amine) |
| Molecular Formula | C₁₃H₂₆N₂O₂ |
| Molecular Weight | 242.36 g/mol |
| IUPAC Name | tert-butyl (1-isopropylpiperidin-4-yl)carbamate |
| Synonyms | N-Boc-4-amino-1-isopropylpiperidine |
Note: The properties listed are for the title compound. The initial search results frequently referenced related structures, such as tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0)[2][6] and 1-isopropylpiperidin-4-amine (CAS 127285-08-9).[7][8] The title compound is a Boc-protected version of the latter.
Core Utility in Synthetic Chemistry
The primary application of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate is as a versatile intermediate in multi-step organic synthesis.[5][9] The Boc protecting group is central to its utility; it is stable under a wide variety of reaction conditions (e.g., basic, nucleophilic, reductive) but can be cleanly and efficiently removed under acidic conditions. This orthogonality allows for a predictable and controlled synthetic strategy.
A typical workflow involves first modifying the parent molecule, followed by the deprotection of the C4-amine and subsequent functionalization at this newly available site. This two-stage process allows for the creation of complex derivatives with high precision.
Figure 1: General synthetic workflow utilizing the subject compound.
Protocol 1: Boc Deprotection
This protocol describes the standard procedure for removing the tert-butoxycarbonyl protecting group to yield the free primary amine, 1-isopropylpiperidin-4-amine.
-
Dissolution: Dissolve tert-Butyl (1-isopropylpiperidin-4-yl)carbamate (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: To the stirred solution, add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in 1,4-dioxane.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid. The resulting product is typically the hydrochloride or trifluoroacetate salt of the amine.
-
Neutralization (Optional): If the free base is required, dissolve the salt in a suitable solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) before extracting and drying the organic layer.
Applications in Drug Discovery and Development
The 1-isopropyl-4-aminopiperidine scaffold, readily accessible from the title compound, is a valuable pharmacophore for engaging with a variety of biological targets. Its derivatives have shown promise in several key therapeutic areas.
Neurological Disorders
The piperidine core is adept at crossing the blood-brain barrier and mimicking the structure of natural alkaloids, making it an excellent starting point for neuroactive compounds.[2]
-
Alzheimer's Disease: Derivatives have been investigated as potent inhibitors of Acetylcholinesterase (AChE), a critical enzyme in the breakdown of the neurotransmitter acetylcholine.[1] A key strategy in managing Alzheimer's symptoms is to inhibit AChE, thereby increasing acetylcholine levels in the brain.[1] Studies have reported that piperidine analogues can achieve inhibitory concentrations (IC₅₀) in the nanomolar range, sometimes surpassing the potency of existing drugs like donepezil.[2]
-
Parkinson's Disease & Addiction: The scaffold is a foundational building block for synthesizing dopamine D3 receptor antagonists.[2] The D3 receptor is implicated in the brain's reward pathways and motor control, making it a target for treating addiction and the motor symptoms of Parkinson's disease.[2]
Oncology
The versatility of the aminopiperidine scaffold allows for the synthesis of inhibitors targeting proteins critical for cancer cell survival and proliferation.
-
Heat Shock Protein 70 (Hsp70) Inhibition: Hsp70 is a molecular chaperone that is often overexpressed in cancer cells, helping them to survive stress and resist apoptosis. Derivatives of tert-butyl piperidin-4-ylcarbamate have been investigated for their potential to inhibit Hsp70, which could be a promising strategy for overcoming drug resistance in tumors.[2]
-
Kinase Targeting: The 1,4-disubstituted piperidine motif can be used to develop potent and selective kinase inhibitors.[2] Kinases are a major class of oncology targets, and the ability to functionalize both the piperidine nitrogen and the 4-amino group allows for fine-tuning of inhibitor binding and selectivity.
Inflammatory Diseases
Chronic inflammation is a hallmark of many diseases. The aminopiperidine scaffold has been employed to create modulators of key inflammatory pathways.
-
NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines. Dysregulation of this pathway is linked to a host of inflammatory diseases. Commercially available tert-butyl piperidin-4-ylcarbamate has been used as a key starting material to synthesize novel NLRP3 inhibitors, demonstrating the utility of this scaffold in creating molecules that can modulate this critical inflammatory signaling complex.[1]
Figure 2: Simplified NLRP3 inflammasome pathway and point of intervention.
Conclusion
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined structure, featuring a privileged piperidine core and an orthogonally protected amine, provides a reliable and versatile platform for the synthesis of diverse and complex small molecules. The demonstrated applications in neurology, oncology, and immunology underscore its significant potential in the ongoing quest for novel therapeutics. As drug discovery programs continue to demand sophisticated molecular architectures, the utility of such well-designed building blocks will only continue to grow.
References
-
ChemBK . tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate. Available at: [Link]
-
PubChem . tert-Butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429. Available at: [Link]
-
Pharmaffiliates . CAS No : 73874-95-0 | Product Name : tert-Butyl piperidin-4-ylcarbamate. Available at: [Link]
-
Pharmaffiliates . CAS No : 135632-53-0 | Product Name : tert-Butyl (piperidin-4-ylmethyl)carbamate (BSC). Available at: [Link]
-
Organic Syntheses . SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
-
Organic Chemistry Portal . Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
-
Chemical Review and Letters . Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]
-
Chemical Review and Letters . Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]
-
PMC . Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available at: [Link]
-
ResearchGate . An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]
-
PMC - NIH . Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]
-
Michael Pittelkow . Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]
-
PubChemLite . Tert-butyl n-[1-(piperidin-4-yl)ethyl]carbamate. Available at: [Link]
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
Sources
- 1. Tert-butyl methyl(piperidin-4-yl)carbamate|108612-54-0 [benchchem.com]
- 2. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 1-ISOPROPYL-PIPERIDIN-4-YLAMINE | 127285-08-9 [chemicalbook.com]
- 8. CAS 127285-08-9 | 1-Isopropylpiperidin-4-amine - Synblock [synblock.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate: The "Stealth" Scaffold in Modern GPCR and Kinase Ligand Design
Executive Summary
In the landscape of medicinal chemistry, tert-butyl (1-isopropylpiperidin-4-yl)carbamate acts as a pivotal "Trojan Horse" intermediate. It masks a highly versatile pharmacophore—the 1-isopropylpiperidin-4-amine moiety—allowing for purification and handling before revealing its active form.
This scaffold is not merely a linker; it is a strategic structural element used to modulate lipophilicity (LogD) , basicity (pKa) , and metabolic stability . It features prominently in the design of chemokine receptor antagonists (e.g., CCR2, CCR5), serotonin receptor agonists (5-HT4), and emerging epigenetic modulators (LSD1 inhibitors). This guide provides a rigorous technical analysis of its synthesis, reactivity, and application in drug discovery.
Strategic Value: Why the Isopropyl Group?
The choice of an N-isopropyl substituent over methyl, ethyl, or benzyl groups is rarely accidental. It represents a calculated decision in Structure-Activity Relationship (SAR) optimization:
-
Metabolic Shielding: The branching of the isopropyl group sterically hinders N-dealkylation by cytochrome P450 enzymes (specifically CYP3A4/2D6) more effectively than linear alkyl chains.
-
Lipophilic Tuning: It adds controlled bulk (Van der Waals volume ~45 ų) that fills hydrophobic pockets in GPCR transmembrane domains without incurring the high molecular weight penalty of a benzyl group.
-
Basicity Modulation: The inductive effect of the isopropyl group slightly increases the basicity of the piperidine nitrogen compared to a methyl group, influencing the cation-pi interactions often required for binding in aspartate-rich receptor pockets (e.g., Asp residue in GPCR TM3).
Chemical Synthesis & Manufacturing
Reliable access to high-purity tert-butyl (1-isopropylpiperidin-4-yl)carbamate is critical. While direct alkylation is possible, it is fraught with over-alkylation byproducts. The industry-standard "Gold Method" is Reductive Amination .
Synthesis Pathway Analysis
The most robust route utilizes tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine) and acetone.
-
Reagents: Acetone (excess), Sodium Triacetoxyborohydride (STAB), Acetic Acid.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride transfer. STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity (does not reduce ketones to alcohols as readily).
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis from commercially available precursors to the active salt form.
Medicinal Chemistry Applications
The 1-isopropylpiperidin-4-amine motif (derived from our core carbamate) is a "privileged structure" in several therapeutic classes.
Case Study: CCR2 Antagonists (PF-4136309)
Target: CCR2 (Chemokine Receptor 2) for inflammatory diseases and neuropathic pain. Role of Scaffold: In Pfizer's PF-4136309 (INCB8761), the 1-isopropylpiperidin-4-amino moiety serves as the key basic amine that interacts with the conserved Glutamic acid (Glu291) in the CCR2 receptor.
-
Observation: The isopropyl group provides superior selectivity over CCR1 compared to the ethyl analog.
-
Outcome: High potency (IC50 = 5.2 nM) and oral bioavailability.[1]
Case Study: 5-HT4 Agonists
Target: 5-HT4 receptors (Prokinetic agents).[2][3][4][5][6] Role of Scaffold: While Prucalopride uses a methoxypropyl chain, newer generation agonists (e.g., TD-8954 ) and research tools often utilize the isopropyl variant to optimize brain penetration (CNS vs. peripheral restriction) by adjusting the LogP.
Emerging: Epigenetics (LSD1 Inhibitors)
Recent studies (2024-2025) have identified this scaffold in reversible Lysine Specific Demethylase 1 (LSD1) inhibitors. The piperidine ring acts as a spacer, positioning the amine to interact with the FAD cofactor environment.
Experimental Protocols
Note: These protocols assume standard Schlenk line techniques and analytical grade reagents.
Protocol A: Synthesis of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
Objective: N-alkylation via Reductive Amination.
-
Preparation: In a 500 mL round-bottom flask, dissolve tert-butyl piperidin-4-ylcarbamate (10.0 g, 50 mmol) in 1,2-dichloroethane (DCE) (200 mL).
-
Activation: Add Acetone (11.0 mL, 150 mmol, 3.0 eq) and Acetic Acid (3.0 mL, 50 mmol, 1.0 eq). Stir at room temperature (RT) for 30 minutes to ensure imine formation.
-
Reduction: Cool the mixture to 0°C. Portion-wise, add Sodium Triacetoxyborohydride (STAB) (15.9 g, 75 mmol, 1.5 eq).
-
Reaction: Allow the mixture to warm to RT and stir overnight (12-16 hours). Monitor by TLC (stain with Ninhydrin; starting material secondary amine will stain, product tertiary amine stains poorly or requires iodine).
-
Workup: Quench with saturated aqueous NaHCO3 (100 mL). Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: The crude material is often pure enough (>95%) for the next step. If needed, recrystallize from Hexanes/EtOAc.
Protocol B: Deprotection to 1-Isopropylpiperidin-4-amine Dihydrochloride
Objective: Removal of Boc group to generate the reactive building block.
-
Dissolution: Dissolve the carbamate from Protocol A (5.0 g) in 1,4-Dioxane (20 mL).
-
Acidolysis: Add 4M HCl in Dioxane (25 mL, excess). A white precipitate should begin to form immediately.
-
Completion: Stir at RT for 2-4 hours. Monitor by LC-MS (disappearance of Boc-adduct mass).
-
Isolation: Filter the white solid under nitrogen (hygroscopic!). Wash with diethyl ether (2 x 20 mL) to remove organic impurities.
-
Drying: Dry under high vacuum to yield the dihydrochloride salt .
-
Storage Note: Store in a desiccator; the salt is hygroscopic.
-
Data Summary & Properties
| Property | Value | Relevance |
| Molecular Weight | 242.36 g/mol | Fragment-based drug design compliant. |
| CLogP | ~2.1 | Ideal lipophilicity for membrane permeability. |
| pKa (Piperidine N) | ~10.2 | Highly basic; exists as cation at physiological pH. |
| H-Bond Donors | 1 (Amide NH) | Critical for backbone alignment in protein pockets. |
| Rotatable Bonds | 3 | Low entropic penalty upon binding. |
| CAS Number | 280148-51-0 | Specific to the Boc-protected intermediate. |
Decision Logic: SAR Optimization
When should you deploy this scaffold? Use the following decision tree to validate your design choice.
Figure 2: SAR decision tree for selecting N-substituents on piperidine rings.
References
-
PF-4136309 (INCB8761) Discovery: Journal of Medicinal Chemistry. "Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist."[1]
-
Reductive Amination Protocols: Organic Syntheses. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
-
5-HT4 Agonists: Frontiers in Pharmacology. "The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist."
-
LSD1 Inhibitors: Journal of Medicinal Chemistry. "Identification of Novel Phenoxazine-Derived LSD1 Inhibitors." (2025).[7]
-
Piperidine Scaffolds in Drugs: European Journal of Medicinal Chemistry. "Piperidine-containing drugs and recently studied analogs."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 5. ijisrt.com [ijisrt.com]
- 6. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate: A Detailed Application Note and Protocol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of tert-butyl (1-isopropylpiperidin-4-yl)carbamate, a valuable building block in medicinal chemistry and drug discovery. This document provides a thorough examination of the reaction conditions and reagents, grounded in established principles of organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. The guide includes a detailed, step-by-step protocol for a common synthetic route, a comparative table of reaction parameters, and a visual representation of the experimental workflow to ensure clarity and reproducibility.
Introduction and Significance
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate is a key intermediate in the synthesis of various pharmacologically active compounds. The piperidine scaffold is a prevalent structural motif in many approved drugs due to its ability to confer favorable pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino function and the isopropyl group on the piperidine nitrogen provide a versatile handle for further chemical modifications, making this compound a crucial starting material for the development of novel therapeutics. The synthesis of this molecule requires a strategic approach to ensure high yield and purity, which this guide aims to provide.
Synthetic Strategy and Mechanistic Overview
The most common and efficient synthesis of tert-butyl (1-isopropylpiperidin-4-yl)carbamate involves a two-step process starting from a commercially available precursor, tert-butyl (piperidin-4-yl)carbamate. This strategy is centered around the selective N-alkylation of the piperidine nitrogen.
The primary synthetic route is as follows:
-
Boc Protection of 4-aminopiperidine (if starting from this precursor): This initial step involves the protection of the primary amino group of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.
-
N-Isopropylation via Reductive Amination: The second and key step is the introduction of the isopropyl group onto the piperidine nitrogen. This is most effectively achieved through reductive amination. In this reaction, tert-butyl (piperidin-4-yl)carbamate is reacted with acetone in the presence of a reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ to the corresponding N-isopropyl derivative.
The choice of the reducing agent is critical for the success of this reaction. Mild reducing agents such as sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the reduction of iminium ions in the presence of ketones and are stable in acidic conditions, which can be used to catalyze the iminium ion formation.
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of tert-butyl (1-isopropylpiperidin-4-yl)carbamate via reductive amination.
Materials and Reagents:
-
tert-Butyl (piperidin-4-yl)carbamate
-
Acetone (ACS grade)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Addition funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl (piperidin-4-yl)carbamate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the solution from step 1, add acetone (1.2-1.5 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (1-isopropylpiperidin-4-yl)carbamate.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of tert-butyl (1-isopropylpiperidin-4-yl)carbamate.
Purification of "tert-Butyl (1-isopropylpiperidin-4-yl)carbamate" by column chromatography
This Application Note provides a definitive protocol for the purification of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate (CAS: 280129-82-0). This intermediate is critical in medicinal chemistry but presents a specific purification challenge: the coexistence of a highly basic, sterically hindered tertiary amine (N-isopropylpiperidine) and an acid-sensitive carbamate (Boc).
Executive Summary
Purifying tert-Butyl (1-isopropylpiperidin-4-yl)carbamate on standard silica gel often results in significant yield loss and poor resolution due to "tailing" or "streaking." This phenomenon is caused by the strong interaction between the basic N-isopropyl nitrogen and the acidic silanol groups (Si-OH) on the stationary phase.
This protocol utilizes a Triethylamine (TEA)-modified mobile phase to deactivate silica acidity, ensuring sharp peak shapes and high recovery. We also address the detection limits of the Boc group, which lacks strong UV chromophores.
Physicochemical Analysis
| Property | Value / Characteristic | Implication for Purification |
| Structure | Basic Center: N-isopropylpiperidineProtected Amine: N-Boc carbamate | Dual polarity; requires basic buffering. |
| pKa (Calc.) | ~10.1 - 10.5 (Piperidine nitrogen) | Highly basic. Will protonate on neutral silica, causing retention/streaking. |
| UV Activity | Weak (Carbonyl @ ~210 nm) | UV detection at 254 nm is unreliable. Staining is mandatory. |
| Stability | Acid-Sensitive (Boc group) | Avoid acidic mobile phases (e.g., acetic acid) which risk deprotection. |
| Solubility | Soluble in DCM, MeOH, EtOAc | Ideal for liquid loading or DCM/MeOH gradients. |
Method Development & TLC Strategy
Before running the column, the solvent system must be optimized using Thin Layer Chromatography (TLC).[1]
The "Amine Effect" on Silica
Standard elution with Dichloromethane (DCM) and Methanol (MeOH) often fails for this compound.
-
Without Modifier: The basic amine interacts with silanols (
), causing the spot to streak from the baseline. -
With Modifier (TEA): TEA competes for silanol binding sites, allowing the target amine to elute as a compact spot.
Optimal Mobile Phase
-
Base Solvent: DCM / MeOH (9:1 to 4:1 range).
-
Modifier: 1% Triethylamine (TEA) or 1% NH₄OH.
-
Note: TEA is preferred for solubility in DCM; NH₄OH is better if using high % MeOH.
-
Visualization (Staining)
Since the Boc group has weak UV absorption, use Ninhydrin or Iodine .
-
Ninhydrin: Heats the plate to ~200°C. The Boc group thermally cleaves, releasing the free amine, which then reacts with Ninhydrin to form a distinct pink/red spot .[2]
-
Iodine Chamber: Reversible, non-destructive visualization of the aliphatic skeleton.
Detailed Purification Protocol
Step 1: Column Preparation (Slurry Packing)
To prevent "shocking" the basic compound with acidic silica, the column is pre-equilibrated with the basic modifier.
-
Select Silica: Standard flash grade (40–63 µm).
-
Prepare Slurry Solvent: 99% DCM / 1% TEA.
-
Slurry: Mix silica with the solvent to form a pourable suspension.
-
Pack: Pour into the column and flush with 2 column volumes (CV) of the solvent. This "neutralizes" the silica.[3]
Step 2: Sample Loading
-
Liquid Loading (Preferred): Dissolve the crude residue in a minimal amount of DCM. If the crude is oily/viscous, add a small amount of toluene to reduce viscosity.
-
Dry Loading (Alternative): If the crude is insoluble in minimal DCM, dissolve in MeOH/DCM, add Celite (1:2 w/w), and rotovap to a free-flowing powder. Load this powder on top of the packed silica.
Step 3: Elution Gradient
Flow Rate: Optimized for column diameter (e.g., 15–20 mL/min for a 25g column).
| Time / CV | Solvent A (DCM + 1% TEA) | Solvent B (MeOH + 1% TEA) | Description |
| 0 - 2 CV | 100% | 0% | Elutes non-polar impurities (oils, protecting group byproducts). |
| 2 - 10 CV | 98% -> 90% | 2% -> 10% | Target Elution Window. The compound usually elutes between 3-7% MeOH. |
| 10 - 12 CV | 80% | 20% | Flush highly polar impurities. |
Step 4: Fraction Analysis & Workup
-
Spot Fractions: Check every 3rd tube on TLC. Stain with Ninhydrin (heat required).[1][2]
-
Pool Fractions: Combine tubes containing the pure spot.
-
TEA Removal (Critical):
-
Azeotrope: Re-dissolve the residue in DCM and evaporate again (repeat 2x) to remove residual TEA.
-
Optional: If high purity is required for biological assays, dissolve in EtOAc and wash with saturated NaHCO₃ (pH 8-9) to remove TEA salts, then dry over Na₂SO₄.
Visualization of Workflows
Figure 1: Purification Logic Flow
Caption: Logical workflow for the purification of basic amines on silica gel.
Figure 2: The "Amine Effect" Mechanism
Caption: Mechanism of Triethylamine (TEA) in suppressing silanol interactions.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Streaking on TLC/Column | Insufficient modifier (TEA). | Increase TEA concentration to 2-3% in the mobile phase. Ensure the column was pre-flushed with TEA. |
| Product Co-elutes with Impurities | Gradient too steep. | Slow the gradient. Use an isocratic hold at the %MeOH where the product begins to elute (e.g., hold at 4% MeOH). |
| No Spot Visible | Weak UV / Boc stability. | Do not rely on UV. Use Ninhydrin stain and heat the plate until the background is pink; the amine will appear dark red/purple. |
| White Solid in Fractions | Silica dissolution or TEA salts. | Silica dissolves in high MeOH/Base. Keep MeOH < 20%. Re-dissolve product in DCM and filter if silica is present. |
References
-
Biotage Application Note. "Strategies for the Purification of Basic Compounds." Biotage Isolera User Guide, 2021 .
-
Teledyne ISCO. "Flash Chromatography of Amines: Mobile Phase Selection." Teledyne ISCO Technical Notes, 2019 .
- Reich, H. J. "Chromatography: Solvent Systems and Stains." University of Wisconsin-Madison Chemistry Database, 2017. (Standard reference for pKa and staining protocols).
-
Organic Chemistry Portal. "Protecting Groups: Boc-Carbamates." (Stability and Deprotection mechanisms).[5]
-
PubChem. "N-Isopropylpiperidine Compound Summary." National Library of Medicine, 2024 . (pKa and physicochemical properties).
Sources
Recrystallization method for "tert-Butyl (1-isopropylpiperidin-4-yl)carbamate"
Application Note: Optimization of Crystallization Kinetics for High-Purity tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
Abstract
This application note details a robust recrystallization protocol for tert-Butyl (1-isopropylpiperidin-4-yl)carbamate (CAS: 280148-35-0), a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors.[1] While chromatographic purification is common at the discovery stage, it becomes cost-prohibitive at scale. This guide presents a scalable, self-validating crystallization method utilizing an Ethyl Acetate/n-Heptane binary solvent system.[1] The protocol addresses specific challenges associated with this molecule, including the thermal instability of the Boc protecting group and the tendency of sterically hindered amines to "oil out" rather than crystallize.
Compound Profile & Physicochemical Analysis
Before initiating crystallization, one must understand the molecular forces at play.
| Property | Description | Implication for Crystallization |
| Structure | Piperidine ring with a basic isopropyl amine (N1) and a Boc-protected amine (N4).[1] | The molecule is amphiphilic. The Boc group adds lipophilicity, while the tertiary amine adds polarity. |
| pKa (Predicted) | ~10.1 (Tertiary amine) | Critical: The molecule is basic. Ensure the crude material is free of acidic impurities, or the Boc group will cleave, and the salt will not crystallize in non-polar solvents. |
| Thermal Stability | Boc groups typically decompose >150°C; slow degradation can occur >70°C in solution. | Constraint: Dissolution temperatures should not exceed 65–70°C. Avoid prolonged reflux. |
| Solubility Profile | High: DCM, MeOH, THF. Moderate: EtOAc, IPA. Low: Heptane, Water (at pH > 10). | Strategy: Use a "Good/Bad" solvent pair. EtOAc provides moderate solubility that increases steeply with temperature. Heptane acts as the anti-solvent. |
Pre-Formulation Logic: The Solvent Selection
We utilize a Binary Solvent System based on the principle of competitive solvation.
-
Solvent A (Good Solvent): Ethyl Acetate (EtOAc). [1]
-
Why: It dissolves the carbamate moiety effectively but allows for saturation at manageable volumes. Its boiling point (77°C) is safe for the Boc group.
-
-
Solvent B (Anti-Solvent): n-Heptane. [1]
-
Why: It is miscible with EtOAc but induces supersaturation for the lipophilic Boc-amine.[1] It is preferred over hexanes for safety (higher flash point) and industrial compliance.
-
Solubility Mapping (Conceptual)
The goal is to target the Metastable Zone Width (MSZW) —the region where the solution is supersaturated but spontaneous nucleation has not yet occurred. This allows for controlled crystal growth via seeding.
Figure 1: Conceptual solubility relationship driving the binary solvent selection.[1]
Detailed Experimental Protocol
Safety Warning: Perform all operations in a fume hood. The compound is an irritant; n-Heptane is flammable.[1]
Phase 1: Dissolution & Filtration
-
Charge Crude: Place 10.0 g of crude tert-Butyl (1-isopropylpiperidin-4-yl)carbamate into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent A Addition: Add Ethyl Acetate (30 mL) (3 vol relative to mass).
-
Heating: Heat the mixture to 60°C in an oil bath.
-
Note: Do not exceed 70°C. If the solid does not dissolve completely, add EtOAc in 5 mL increments until a clear solution is obtained.
-
Checkpoint: If a small amount of dark, gummy residue remains insoluble at 60°C, this is likely inorganic salt or polymerized impurity.
-
-
Hot Filtration: While maintaining 60°C, filter the solution through a pre-warmed sintered glass funnel (or Celite pad) to remove insolubles. Collect the filtrate in a clean, pre-warmed Erlenmeyer flask.
Phase 2: Nucleation & Crystal Growth[1]
-
Re-equilibration: Return the filtrate to the heat source (55–60°C) and stir gently (100 RPM).
-
The Cloud Point: Dropwise, add n-Heptane (pre-warmed to 50°C) until the solution turns slightly turbid (persistent cloudiness). This usually requires 1.5 to 2.0 volumes relative to EtOAc.
-
Clearing: Add just enough EtOAc (approx. 1–2 mL) to make the solution clear again. You are now at the saturation limit .
-
Seeding (Critical for Polymorph Control): Remove from heat. Allow to cool to 50°C. Add a few milligrams of pure seed crystals (if available) or scratch the glass wall with a glass rod to induce nucleation.
-
Controlled Cooling:
-
Cool to Room Temperature (20–25°C) over 2 hours . Do not crash cool, or the product will oil out.
-
Once at RT, cool further to 0–5°C using an ice bath for 1 hour to maximize yield.
-
Phase 3: Isolation & Drying
-
Filtration: Collect the white crystalline solid via vacuum filtration on a Buchner funnel.
-
Washing: Wash the filter cake with a cold (0°C) mixture of 1:3 EtOAc:Heptane (20 mL).
-
Reasoning: Using pure Heptane might precipitate surface impurities; using pure EtOAc will dissolve the product. The mix preserves the crystal while removing mother liquor.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Warning: Do not exceed 45°C under vacuum, as the Boc group can sublime or degrade if trace acid is present.
-
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with Boc-amino piperidines is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing.[1] This happens when the oil is more stable than the crystal lattice at the separation temperature.
Mitigation Strategy:
Figure 2: Decision matrix for mitigating Liquid-Liquid Phase Separation (LLPS).
Process Analytical Technology (PAT) & Validation
To ensure the protocol is self-validating, perform the following checks:
| Method | Acceptance Criteria | Purpose |
| HPLC (UV 210 nm) | Purity > 99.0% (Area %) | Verifies removal of starting amine and byproducts.[1] |
| 1H NMR (CDCl3) | Sharp singlet at ~1.45 ppm (9H, Boc). | Confirms Boc integrity (no acid cleavage). |
| DSC | Sharp endotherm (Melting Point). | Broad peak indicates amorphous content or impurities. |
| ROI (Residue on Ignition) | < 0.1% | Ensures removal of inorganic salts from previous steps. |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for general purification logic of carbamates). Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.[2] (Authoritative source on Boc stability and handling). Link
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection strategies and "oiling out" mitigation). Link
-
PubChem Compound Summary. (n.d.). tert-Butyl (1-isopropylpiperidin-4-yl)carbamate.[1] National Center for Biotechnology Information. (Source for structural validation). Link
Sources
Application Notes and Protocols for the Incorporation of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate in Peptide Synthesis
Introduction: A Novel Building Block for Peptidomimetic Design
In the landscape of modern drug discovery and peptide science, the introduction of non-canonical amino acids and scaffolds is a pivotal strategy for developing novel therapeutics with enhanced efficacy, stability, and target specificity. "tert-Butyl (1-isopropylpiperidin-4-yl)carbamate" emerges as a significant building block in this arena. Its unique structure, featuring a rigid piperidine core, a bulky N-isopropyl group, and a Boc-protected amine, offers peptide chemists a versatile tool to craft sophisticated peptidomimetics.
The piperidine moiety introduces conformational constraints into the peptide backbone, which can be instrumental in stabilizing bioactive conformations, such as β-turns, and improving receptor affinity and selectivity. The N-isopropyl group further enhances this rigidity and introduces a specific hydrophobic interaction that can be crucial for molecular recognition. The tert-butyloxycarbonyl (Boc) protecting group on the 4-amino position allows for a straightforward and orthogonal strategy for its incorporation into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) methodologies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of "tert-Butyl (1-isopropylpiperidin-4-yl)carbamate" in peptide synthesis. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of "tert-Butyl (1-isopropylpiperidin-4-yl)carbamate" is essential for its effective use and for ensuring laboratory safety.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆N₂O₂ | |
| Molecular Weight | 242.36 g/mol | |
| Appearance | Off-white to white solid | |
| Solubility | Soluble in most organic solvents (DMF, DCM, NMP) | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [1] |
Safety Precautions:
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of "tert-Butyl (1-isopropylpiperidin-4-yl)carbamate" is as a scaffold to be incorporated into a peptide sequence, where it can act as a mimic of a dipeptide or introduce a unique side chain. The general workflow for its incorporation using Fmoc-based SPPS is outlined below.
Workflow for incorporating the piperidine scaffold.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of "tert-Butyl (1-isopropylpiperidin-4-yl)carbamate" into a peptide sequence on a solid support. These protocols are based on standard Fmoc/tBu chemistry and have been adapted to address the specific challenges associated with coupling to a sterically hindered secondary amine.
Protocol 1: Boc-Deprotection of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
This step is performed to remove the Boc protecting group from the 4-amino position of the piperidine ring, exposing the secondary amine for subsequent coupling to the resin-bound peptide.
Materials:
-
"tert-Butyl (1-isopropylpiperidin-4-yl)carbamate"
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DCM, analytical grade
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve "tert-Butyl (1-isopropylpiperidin-4-yl)carbamate" in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the solution while stirring.
-
Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting product, (1-isopropylpiperidin-4-yl)amine as a TFA salt, can be used directly in the coupling step or after neutralization.
Causality Behind Experimental Choices:
-
TFA/DCM: This is a standard and highly effective reagent mixture for the cleavage of the acid-labile Boc group.[4] The reaction is typically clean and proceeds to completion at room temperature.
-
0 °C Addition: The initial cooling is a precautionary measure to control any potential exotherm, although the reaction is generally not highly exothermic.
Protocol 2: Incorporation into a Peptide Chain via SPPS
This protocol details the coupling of the deprotected (1-isopropylpiperidin-4-yl)amine to a growing peptide chain on a solid support. The key challenge here is the efficient acylation of the sterically hindered secondary amine. Therefore, the use of a potent coupling reagent such as HATU is recommended.[5][6]
Materials:
-
Fmoc-deprotected peptide-resin
-
(1-isopropylpiperidin-4-yl)amine TFA salt (from Protocol 1)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation of the C-terminus: In a separate vial, pre-activate the C-terminal carboxyl group of the resin-bound peptide. To the swollen resin, add a solution of the incoming amino acid (if applicable), a coupling reagent like HATU (1.5 eq), and DIEA (3.0 eq) in DMF. Allow to react for 30-60 minutes. This step is for the preceding amino acid coupling before incorporating the piperidine moiety.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Coupling of the Piperidine Scaffold: a. In a separate vial, dissolve the (1-isopropylpiperidin-4-yl)amine TFA salt (2.0 eq) and HATU (1.95 eq) in DMF. b. Add DIEA (4.0 eq) to the solution and allow it to pre-activate for 1-2 minutes. c. Add the activation mixture to the resin. d. Agitate the reaction vessel at room temperature for 2-4 hours. The extended reaction time is to ensure complete coupling to the sterically hindered secondary amine.
-
Monitoring the Coupling: Perform a Kaiser test to confirm the absence of primary amines. Note that the Kaiser test will be negative for the secondary amine of the newly coupled piperidine. A chloranil test can be used to detect the presence of secondary amines.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
HATU-mediated coupling of the piperidine scaffold.
Causality Behind Experimental Choices:
-
HATU: This aminium-based coupling reagent is highly effective for forming amide bonds, especially in cases of steric hindrance, such as with N-methylated amino acids or secondary amines.[5] It forms a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the secondary amine of the piperidine.
-
DIEA: A non-nucleophilic base is required to neutralize the TFA salt of the piperidine amine and to facilitate the activation and coupling reactions without causing unwanted side reactions.
-
Extended Coupling Time: The steric bulk of the N-isopropyl group and the secondary nature of the amine can slow down the coupling reaction. An extended reaction time helps to drive the reaction to completion.[7]
Protocol 3: Cleavage from the Resin and Final Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and any remaining side-chain protecting groups must be removed.
Materials:
-
Peptide-resin
-
TFA
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Cold diethyl ether
-
Cleavage vessel
-
Centrifuge
Procedure:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Prepare a cleavage cocktail. A standard Reagent K cocktail (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5) is generally effective. For peptides containing the piperidine scaffold, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5) is often sufficient if other sensitive residues are not present.[8]
-
Add the cleavage cocktail to the resin in a cleavage vessel (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
The crude peptide can then be purified by reverse-phase HPLC.
Causality Behind Experimental Choices:
-
TFA Cleavage Cocktail: A strong acid like TFA is required to cleave the peptide from most common resins (e.g., Wang, Rink Amide) and to remove acid-labile side-chain protecting groups (e.g., tBu, Trt).[9][10]
-
Scavengers (TIS, Water): These reagents are included in the cleavage cocktail to "scavenge" reactive carbocations that are generated during the deprotection of side chains, thus preventing unwanted side reactions with sensitive amino acid residues like tryptophan and methionine.
Conclusion: Expanding the Peptidomimetic Toolbox
"tert-Butyl (1-isopropylpiperidin-4-yl)carbamate" represents a valuable and versatile building block for the synthesis of novel peptidomimetics. Its incorporation can impart unique structural and physicochemical properties to peptides, potentially leading to enhanced biological activity and therapeutic potential. The protocols outlined in these application notes provide a robust framework for the successful integration of this scaffold into peptide chains using solid-phase synthesis. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers can confidently employ this compound to expand the boundaries of peptide design and drug discovery.
References
- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
-
ChemRxiv. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. PMC. [Link]
- (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Scott, S. L., et al. (Year). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts.
-
Common Organic Chemistry. (Year). Amine to Amide (Coupling) - HATU. [Link]
-
Aapptec. (Year). Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]
- Albericio, F., et al. (Year). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
- Fisher Scientific. (2023). SAFETY DATA SHEET: Tert-butyl N-[1-(4-cyanophenyl)
- Organic Process Research & Development. (Year). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
-
Organic Chemistry Portal. (Year). Boc-Protected Amino Groups. [Link]
- Royal Society of Chemistry. (Year).
- MedChemExpress. (2024). tert-Butyl N-[3-(piperazin-1-yl)
-
Aapptec. (Year). Coupling Reagents. [Link]
- Thermo Fisher Scientific. (1995). Introduction to Cleavage Techniques.
- B-A, G., et al. (2002). From Peptides to Non-Peptide Peptidomimetics: Design and Synthesis of New Piperidine Inhibitors of Aspartic Peptidases. PubMed.
- ResearchGate. (Year).
- CymitQuimica. (2024). Safety Data Sheet: tert-Butyl (1-acetylpiperidin-4-yl)
-
PubChem. (Year). Tert-butyl (piperidin-4-ylmethyl)carbamate. [Link]
-
Scott, S. L., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]
-
Fisher Scientific. (Year). Amine Protection / Deprotection. [Link]
- ResearchGate. (Year). High-Efficiency solid phase peptide synthesis (HE-SPPS) | Request PDF.
- Fisher Scientific. (2025).
-
Aapptec. (Year). Cleavage from Wang Resin. [Link]
- White Rose eTheses Online. (Year). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
-
Blanco-Canosa, J. B., & Dawson, P. E. (2014). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC. [Link]
- Fischer, G., et al. (1996). Solid-phase synthesis of peptide-4-nitroanilides. PubMed.
- LookChem. (Year). High-efficiency solid phase peptide synthesis (he -Spps).
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Process Development & Scale-Up Guide: Synthesis of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
Part 1: Strategic Analysis & Route Selection[1]
Target Molecule Profile
The target, tert-Butyl (1-isopropylpiperidin-4-yl)carbamate , is a critical intermediate in the synthesis of GPCR antagonists (e.g., CCR2/CCR5) and various CNS-active agents. The piperidine scaffold serves as a pharmacophore linker, while the isopropyl group modulates lipophilicity and metabolic stability.
-
Chemical Formula: C₁₃H₂₆N₂O₂
-
Molecular Weight: 242.36 g/mol
-
Physical State: Low-melting solid (Free Base); often isolated as HCl or Oxalate salt for bulk stability.
Synthetic Route Assessment
For scale-up (100g to kg scale), we evaluated two primary routes. The decision matrix below highlights why Reductive Amination is the superior process choice over Direct Alkylation.
| Feature | Route A: Direct Alkylation | Route B: Reductive Amination (Selected) |
| Reagents | 2-Bromopropane, Base (K₂CO₃) | Acetone, STAB (Sodium Triacetoxyborohydride) |
| Kinetics | Slow (Steric hindrance of secondary amine) | Fast (Formation of iminium species) |
| Selectivity | Poor (Risk of elimination to propene; quaternization) | High (Mono-alkylation exclusive) |
| Safety | High Temp required; Alkyl halides are genotoxic | Mild Temp (20–30°C); No alkyl halides |
| Scalability | Low (Impurity profile requires chromatography) | High (Crystallization-driven purification) |
Decision: Route B (Reductive Amination) using the Abdel-Magid protocol is selected for its operational simplicity, safety profile, and high yield (>90%).
Part 2: Technical Protocol (Scale-Up)
Reaction Mechanism & Critical Process Parameters (CPPs)
The reaction proceeds via the formation of an unstable hemiaminal, which dehydrates to an iminium ion. The bulky acetoxy groups on the borohydride reduce the nucleophilicity of the hydride, preventing direct reduction of the ketone (acetone) and ensuring selective reduction of the iminium species.
Key CPPs:
-
Stoichiometry: Acetone must be in excess (1.5–2.0 equiv) to drive equilibrium.
-
Temperature: Maintain <30°C during STAB addition to prevent thermal decomposition of the hydride.
-
Quenching: CRITICAL SAFETY CONTROL. The quench generates Boric Acid and massive CO₂ evolution when neutralized with Bicarbonate.
Visualized Reaction Pathway
Figure 1: Mechanistic pathway utilizing selective iminium ion reduction.
Step-by-Step Pilot Protocol (1.0 kg Basis)
Reagents:
-
tert-Butyl (piperidin-4-yl)carbamate (SM): 1.0 kg (4.99 mol)
-
Acetone: 580 g (10.0 mol, 2.0 equiv)
-
Sodium Triacetoxyborohydride (STAB): 1.48 kg (7.0 mol, 1.4 equiv)
-
Acetic Acid (AcOH): 300 g (5.0 mol, 1.0 equiv)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or DCE (10 L) – 2-MeTHF preferred for Green Chemistry.
Procedure:
-
Charging: To a 20 L jacketed reactor under N₂ atmosphere, charge SM and 2-MeTHF (10 L). Agitate at 200 RPM until dissolved.
-
Imine Formation: Add Acetone followed by Acetic Acid . Stir for 30 minutes at 20–25°C.
-
Checkpoint: Solution may turn slightly yellow (imine formation).
-
-
Reduction (Exotherm Control): Cool reactor jacket to 15°C. Add STAB portion-wise over 2 hours via a solids charging port.
-
Control: Maintain internal temperature < 30°C. Do not dump; rapid addition causes uncontrollable exotherm and hydrogen evolution.
-
-
Reaction Completion: Stir at 20–25°C for 4–6 hours.
-
IPC (In-Process Control): HPLC/TLC should show <1% unreacted SM.
-
-
Quench (Safety Critical):
-
Cool to 10°C.
-
Slowly add 10% aqueous NaOH (5 L) to adjust pH to >10.
-
Warning: If NaHCO₃ is used instead of NaOH, massive CO₂ evolution will occur due to reaction with residual acetic/boric acid. Use NaOH for scale-up to eliminate gas evolution risks.
-
-
Work-up:
-
Separate phases.[1] Extract aqueous layer with 2-MeTHF (2 x 2 L).
-
Combine organics and wash with Brine (3 L).
-
Dry over Na₂SO₄ (or azeotropic distillation for larger scale).
-
-
Isolation (Crystallization):
-
Swap solvent to n-Heptane via vacuum distillation (concentrate to ~3 L volume).
-
Heat to 50°C to dissolve, then cool slowly to 0–5°C over 4 hours.
-
Filter the white crystalline solid. Wash with cold Heptane.
-
Dry in a vacuum oven at 40°C.
-
Expected Yield: 1.08 – 1.15 kg (90–95%) Purity: >98% (HPLC)
Part 3: Process Flow & Safety Engineering[1]
Unit Operations Diagram
Figure 2: Unit operations for the isolation of the free base.
Troubleshooting & Self-Validation
-
Issue: Product is oiling out instead of crystallizing.
-
Cause: Residual polar solvent (THF/Acetone) or impurities.
-
Fix: Re-dissolve in EtOAc, wash extensively with water to remove polar impurities, then re-attempt Heptane crystallization. Alternatively, generate the HCl salt by adding 4M HCl in Dioxane; the salt is a high-melting solid.
-
-
Issue: Incomplete conversion (>5% SM remaining).
-
Cause: Wet solvent (STAB decomposes in water) or insufficient Acetone.
-
Fix: Add 0.5 equiv fresh STAB and 0.5 equiv Acetone.
-
References
-
Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
PubChem Compound Summary. (2023). "tert-Butyl (piperidin-4-yl)carbamate derivatives."[1][5][6] National Center for Biotechnology Information.
-
Organic Chemistry Portal. (2023). "Reductive Amination: Sodium Triacetoxyborohydride." Organic Chemistry Portal.
-
Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Reference for 2-MeTHF solvent selection).
Sources
- 1. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. tert-Butyl (1-acetylpiperidin-4-yl)carbamate | C12H22N2O3 | CID 22741830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 108612-54-0|tert-Butyl methyl(piperidin-4-yl)carbamate|BLD Pharm [bldpharm.com]
Application Notes & Protocols: The Strategic Use of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Piperidine Moiety as a Cornerstone in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the piperidine scaffold is a privileged structure, integral to the architecture of numerous pharmaceuticals due to its favorable physicochemical properties and its ability to form key interactions within biological targets.[1][2] Specifically, in the highly competitive field of kinase inhibitor development, substituted piperidines are frequently employed to occupy solvent-exposed regions of the ATP-binding pocket, influencing solubility, metabolic stability, and target selectivity. This document provides a detailed guide on the application of a key building block, tert-Butyl (1-isopropylpiperidin-4-yl)carbamate , in the synthesis of potent and selective kinase inhibitors, with a focus on Bruton's Tyrosine Kinase (BTK) inhibitors.
The strategic importance of this building block lies in its dual functionality: a tert-butyloxycarbonyl (Boc)-protected amine that allows for controlled, sequential reactions, and an N-isopropyl group that can provide advantageous steric and electronic properties in the final inhibitor. The Boc protecting group is stable under a variety of reaction conditions but can be removed under specific acidic conditions, revealing a nucleophilic secondary amine ready for coupling to the core structure of the inhibitor.[3] This two-stage approach—deprotection followed by coupling—is a cornerstone of convergent synthesis strategies in drug discovery.
Part 1: The Synthetic Workflow: From Building Block to Final Compound
The synthesis of kinase inhibitors using tert-Butyl (1-isopropylpiperidin-4-yl)carbamate typically follows a well-defined, two-step sequence after the initial preparation of the core heterocyclic scaffold. This workflow is designed for efficiency and modularity, allowing for the late-stage introduction of the piperidine moiety.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Part 2: Experimental Protocols and Methodologies
The following protocols are representative of the synthetic steps involved in utilizing tert-Butyl (1-isopropylpiperidin-4-yl)carbamate. These are based on established methodologies for the synthesis of BTK and other kinase inhibitors.[4][5]
Protocol 1: Boc Deprotection of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
Objective: To generate the free amine, 4-amino-1-isopropylpiperidine, which is the reactive intermediate for the subsequent coupling reaction.
Rationale: The Boc group is an acid-labile protecting group. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, efficiently cleaves the carbamate to release the free amine, carbon dioxide, and tert-butanol. The choice of acid and solvent can be critical to avoid side reactions and ensure complete conversion. Anhydrous conditions are often preferred to prevent hydrolysis of other sensitive functional groups.[3]
Materials:
| Reagent/Solvent | M.W. | Grade |
| tert-Butyl (1-isopropylpiperidin-4-yl)carbamate | 242.38 | Synthesis Grade |
| Dichloromethane (DCM), anhydrous | 84.93 | Anhydrous, >99.8% |
| Trifluoroacetic Acid (TFA) | 114.02 | Reagent Grade, >99% |
| Saturated Sodium Bicarbonate Solution (aq.) | - | Laboratory Grade |
| Sodium Sulfate, anhydrous | 142.04 | Reagent Grade |
Procedure:
-
To a round-bottom flask, add tert-Butyl (1-isopropylpiperidin-4-yl)carbamate (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (4-5 eq.) dropwise to the stirred solution. Caution: Reaction is exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-1-isopropylpiperidine.
-
The product is often used in the next step without further purification. If necessary, purification can be achieved by distillation or column chromatography.
Protocol 2: Amide Coupling with a Heterocyclic Core
Objective: To couple the deprotected 4-amino-1-isopropylpiperidine with a suitable heterocyclic core (e.g., a carboxylic acid-functionalized pyrazolopyrimidine) to form the final kinase inhibitor.
Rationale: The formation of an amide bond between a carboxylic acid and an amine is a common strategy in medicinal chemistry.[4] This reaction typically requires a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A variety of coupling reagents are available, each with its own advantages. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often leads to high yields and minimal side products. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is necessary to neutralize the acid formed during the reaction and to ensure the amine nucleophile is in its free base form.
Materials:
| Reagent/Solvent | M.W. | Grade |
| 4-Amino-1-isopropylpiperidine (from Protocol 1) | 142.26 | Crude or Purified |
| Kinase Inhibitor Core with Carboxylic Acid Moiety | Varies | Synthesis Grade |
| HATU | 380.23 | Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Reagent Grade |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | Anhydrous, >99.8% |
| Water | 18.02 | Deionized |
| Brine (Saturated NaCl solution) | - | Laboratory Grade |
| Ethyl Acetate | 88.11 | HPLC Grade |
| Magnesium Sulfate, anhydrous | 120.37 | Reagent Grade |
Procedure:
-
In a round-bottom flask, dissolve the kinase inhibitor core containing a carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
To this solution, add HATU (1.2 eq.) and DIPEA (3.0 eq.). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of 4-amino-1-isopropylpiperidine (1.1 eq.) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Once complete, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove residual DMF and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Application in Kinase Inhibitor Synthesis - A Case Study Context
While specific, detailed examples starting directly from tert-Butyl (1-isopropylpiperidin-4-yl)carbamate can be found within proprietary patent literature, its application is clearly implied in the synthesis of novel Bruton's Tyrosine Kinase (BTK) inhibitors.[6] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases.[6][7]
The general structure of many BTK inhibitors includes a heterocyclic core that binds to the hinge region of the kinase, and a solvent-exposed moiety, often incorporating a piperidine ring, which can be tailored to improve potency and pharmacokinetic properties. The 1-isopropyl-piperidin-4-yl group, introduced via the described synthetic protocols, serves this purpose.
Targeted Signaling Pathway: Bruton's Tyrosine Kinase (BTK)
The BTK signaling pathway is initiated upon B-cell receptor (BCR) engagement. This leads to a cascade of phosphorylation events, ultimately activating BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling that promotes B-cell proliferation, survival, and differentiation.[7][8] Inhibitors synthesized using the featured building block are designed to block the ATP-binding site of BTK, thereby preventing its activation and halting this signaling cascade.
Caption: Simplified BTK signaling pathway and point of inhibition.
Part 4: Conclusion and Future Perspectives
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate is a valuable and versatile building block for the synthesis of complex kinase inhibitors. The protocols outlined here provide a robust framework for its deprotection and subsequent coupling to various heterocyclic cores. The ability to introduce the N-isopropylpiperidine moiety at a late stage in the synthesis offers significant advantages for the rapid generation of analog libraries and the optimization of lead compounds. As the quest for more selective and potent kinase inhibitors continues, the strategic use of such well-designed building blocks will remain a critical element of successful drug discovery programs.
References
- Google Patents. (n.d.). WO2017103611A1 - Compounds useful as kinase inhibitors.
- Google Patents. (n.d.). US20170145017A1 - Process for preparing ibrutinib and its intermediates.
-
Frontiers in Chemistry. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from [Link]
- Google Patents. (n.d.). WO2016132383A1 - Process for the preparation of ibrutinib.
-
ResearchGate. (n.d.). Radiosynthesis of 11 C-labeled BTK inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors through Transition-State Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo. Retrieved from [Link]
-
Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved from [Link]
-
PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). a. BTK structure diagram. b. BTK signal transduction pathway. Retrieved from [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Retrieved from [Link]
-
MDPI. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from [Link]
-
ResearchGate. (n.d.). Bruton's tyrosine kinase (BTK) structure diagram. BTK is composed of.... Retrieved from [Link]
-
ScienceScholar. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4-. Retrieved from [Link]
- Google Patents. (n.d.). WO2017134588A1 - Process for the preparation of ibrutinib.
-
PubMed. (n.d.). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Retrieved from [Link]
-
FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
"tert-Butyl (1-isopropylpiperidin-4-yl)carbamate" for introducing an N-isopropylpiperidine moiety
The following Application Note and Protocol guide is designed for medicinal chemists and drug discovery scientists. It synthesizes the technical utility of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate with practical, high-yield experimental workflows.
Compound: tert-Butyl (1-isopropylpiperidin-4-yl)carbamate Target Moiety: 1-isopropylpiperidin-4-amine (and derivatives) Primary Application: Synthesis of Solubilizing "Tails" for Kinase Inhibitors & GPCR Ligands
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the 1-isopropylpiperidin-4-amine motif is a "privileged structure" often deployed to solve the Lipophilicity-Solubility Paradox . While the piperidine ring provides a scaffold for spatial projection, the N-isopropyl group serves two critical functions distinct from simple methyl or hydrogen substituents:
-
pKa Modulation & Lysosomal Trapping: The tertiary amine (N-1) typically exhibits a pKa of ~10.0–10.5. This basic center ensures the molecule remains protonated at physiological pH, drastically improving aqueous solubility—a common bottleneck for planar, aromatic kinase inhibitors (e.g., Quinazolines, Pyrimidines).
-
Metabolic Shielding: Unlike an N-methyl group (susceptible to rapid N-demethylation via CYP450s) or a secondary amine (prone to conjugation), the bulky isopropyl group provides steric protection against metabolic clearance while maintaining sufficient lipophilicity for membrane permeability.
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate acts as the stable, protected progenitor for this moiety. It allows for the purification and storage of the diamine precursor without oxidation or "sticky" amine handling issues until the critical coupling step.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| IUPAC Name | tert-Butyl (1-(propan-2-yl)piperidin-4-yl)carbamate |
| CAS Number | 281539-75-3 (Precursor); 127285-08-9 (Free Amine) |
| Molecular Weight | 242.36 g/mol |
| Physical State | White to off-white solid (typically low melting) |
| Solubility | Soluble in DCM, MeOH, EtOAc; Insoluble in Water |
| Key Reactivity | Acid-labile Boc group; Nucleophilic N-1 (tertiary); Protected N-4 (carbamate) |
Experimental Workflows
The following protocols describe the conversion of the protected carbamate into the active "tail" moiety and its subsequent coupling.
Workflow Visualization
Caption: Workflow for activating the N-isopropylpiperidine building block.
Protocol A: Deprotection (Generating the Reactive Salt)
Objective: Remove the Boc group to reveal the primary amine at position 4.
Reagents:
-
4 M HCl in Dioxane (or TFA in DCM)
-
Diethyl ether (Et₂O) or MTBE for precipitation
Procedure:
-
Dissolution: Dissolve tert-butyl (1-isopropylpiperidin-4-yl)carbamate (1.0 equiv) in minimal dry Dichloromethane (DCM) or Methanol (MeOH).
-
Acid Addition: Add 4 M HCl in Dioxane (5–10 equiv) dropwise at 0°C.
-
Note: The N-isopropyl nitrogen is basic; excess acid is required to protonate both nitrogens and drive the Boc cleavage.
-
-
Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by LCMS (look for mass [M-100+H]⁺).
-
Isolation:
-
Concentrate the solvent in vacuo.
-
Triturate the residue with cold Diethyl ether (Et₂O) to precipitate the 1-isopropylpiperidin-4-amine dihydrochloride salt.
-
Critical: This salt is hygroscopic. Store under nitrogen or use immediately.
-
Protocol B: S_NAr Coupling (Kinase Inhibitor Synthesis)
Objective: Attach the piperidine tail to a heteroaromatic core (e.g., Chloropyrimidine, Quinazoline).
Context: This is the standard route for synthesizing inhibitors like Ceritinib or Gilteritinib analogs.
Reagents:
-
Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine)
-
1-isopropylpiperidin-4-amine dihydrochloride (from Protocol A)
-
Base: DIPEA (Diisopropylethylamine) or K₂CO₃
-
Solvent: DMF, NMP, or n-Butanol
Procedure:
-
Setup: In a microwave vial or round-bottom flask, suspend the amine dihydrochloride salt (1.2 equiv) in DMF (0.5 M concentration).
-
Neutralization: Add DIPEA (4.0–5.0 equiv).
-
Why 5 equivalents? You must neutralize 2 HCl molecules from the salt + 1 equivalent generated during the S_NAr reaction + maintain basicity to keep the primary amine nucleophilic.
-
-
Addition: Add the Heteroaryl Chloride (1.0 equiv).
-
Reaction:
-
Standard: Heat to 80–100°C for 4–12 hours.
-
Microwave: 120°C for 30–60 minutes.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry organic layer over Na₂SO₄.
-
Purification: Flash chromatography (DCM:MeOH:NH₄OH). The product will be polar due to the basic isopropyl amine.
Case Study: Optimization of BCR-ABL Inhibitors
Context: In the development of inhibitors for T315I mutant BCR-ABL (Leukemia), the "tail" moiety is crucial for solvent interaction.
Study: Huang et al. (2021) demonstrated that replacing a morpholine tail with the 1-isopropylpiperidin-4-amine moiety significantly improved cellular potency.
-
Mechanism: The terminal isopropyl-amine is protonated at physiological pH. This positive charge forms an electrostatic interaction with Asp/Glu residues at the solvent front of the ATP-binding pocket.
-
Outcome: The isopropyl analog showed a 16-fold potency increase compared to the ethyl analog in specific assays, highlighting the importance of the specific steric/electronic profile of the isopropyl group.
Structural Logic Diagram
Caption: Structural role of the moiety in drug design.
Troubleshooting & Critical Control Points
| Issue | Cause | Solution |
| Low Yield in Coupling | Incomplete neutralization of the dihydrochloride salt. | Ensure >3.5 equiv of base (DIPEA) is used. The tertiary amine acts as an internal base sponge. |
| "Sticky" Precipitate | The dihydrochloride salt is extremely hygroscopic. | Do not leave the salt exposed to air. If it oils out, dissolve in MeOH and co-evaporate with Toluene. |
| Regioselectivity (S_NAr) | Competition between N-1 (tertiary) and N-4 (primary). | The N-1 isopropyl group is sterically hindered and less nucleophilic. N-4 reaction is highly favored. |
| LCMS Tailing | Basic amine interaction with column silanols. | Use a high pH buffer (Ammonium Bicarbonate, pH 10) or add 0.1% Formic Acid to the mobile phase. |
References
-
Huang, J., et al. (2021). "Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies."[1] Journal of Medicinal Chemistry, 64(17), 12548-12571.[1] [1]
-
El-Damasy, A. K., et al. (2022). "Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1248.
-
Palmer, B. D., et al. (1997). "Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor."[2] Journal of Medicinal Chemistry, 40(10), 1519-1529.
-
PubChem. (n.d.).[3][4] "1-Isopropylpiperidin-4-amine dihydrochloride (CID 22394387)." National Library of Medicine.[5]
Sources
- 1. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Isopropylpiperidin-1-amine | C8H18N2 | CID 22394400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Isopropylpiperidine-4-amine dihydrochloride | C8H20Cl2N2 | CID 22394387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Isopropylpiperidine-4-amine dihydrochloride | C8H20Cl2N2 | CID 22394387 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic yield and purity.
Introduction to the Synthesis
The synthesis of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate is a common transformation in medicinal chemistry, often serving as a key building block. The primary synthetic route involves a reductive amination reaction. This guide will focus on troubleshooting and optimizing this critical step.
There are two common approaches to this synthesis:
-
Route A: Reductive amination of tert-butyl (piperidin-4-yl)carbamate with acetone.
-
Route B: Boc-protection of 1-isopropylpiperidin-4-amine.
Both routes are viable, and the choice often depends on the availability of starting materials. This guide will address potential issues in both pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of my desired product, tert-Butyl (1-isopropylpiperidin-4-yl)carbamate. What are the likely causes and how can I fix this?
Answer:
Low or no product formation in a reductive amination reaction can stem from several factors related to the reagents, reaction conditions, or the initial imine/iminium ion formation.
Potential Causes & Solutions:
-
Inefficient Imine/Iminium Ion Formation: The crucial first step is the condensation of the amine and the carbonyl compound (acetone in Route A) to form an imine or iminium ion.[1][2][3] This equilibrium can be unfavorable.
-
pH is Critical: The pH of the reaction medium is crucial for imine formation. A weakly acidic environment (pH 4-6) is generally optimal to protonate the carbonyl group, making it more electrophilic, without excessively protonating the amine nucleophile.[4][5]
-
Water Removal: The formation of the imine releases water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the imine product.
-
Solution: Incorporate molecular sieves (4Å) into your reaction setup to sequester water as it is formed.[7]
-
-
-
Reducing Agent Activity: The choice and quality of the reducing agent are paramount.
-
Reagent Inactivity: Hydride reducing agents can degrade upon improper storage.
-
Solution: Use a fresh bottle of the reducing agent. If you suspect degradation, you can test its activity on a simpler, known reaction.
-
-
Incorrect Reducing Agent: Not all reducing agents are suitable. Sodium borohydride (NaBH₄) can reduce the starting ketone (acetone) if not used carefully.[5] Milder, more selective reagents are often preferred for one-pot reductive aminations.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and selective reducing agent for iminium ions in the presence of ketones.[1][2][6] It is often the reagent of choice for this transformation.[8] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful pH control.[4][5][6]
-
-
-
Sub-optimal Reaction Conditions:
-
Temperature and Time: The reaction may be too slow at room temperature.
-
Solution: Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the rate of both imine formation and reduction. Ensure you monitor the reaction by TLC or LC-MS to avoid decomposition.
-
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing several impurities alongside my desired product, leading to a low isolated yield. How can I identify and minimize these byproducts?
Answer:
Side reactions are a common challenge in amination processes. The primary culprits in this synthesis are typically over-alkylation and the reduction of the starting carbonyl.
Common Byproducts and Mitigation Strategies:
-
Over-alkylation (Formation of Quaternary Ammonium Salt): This is more prevalent in direct alkylation but can occur in reductive amination if the newly formed secondary amine reacts further.[9][10]
-
Cause: The product, a secondary amine, can compete with the starting primary amine for reaction with the alkylating agent (or another molecule of acetone and subsequent reduction).
-
Solution:
-
Stoichiometry Control: Use a slight excess of the amine starting material relative to the carbonyl compound to favor the formation of the desired product.
-
Slow Addition: If using a direct alkylation approach, add the alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of the product reacting again.[10]
-
-
-
Reduction of Acetone: If using a less selective reducing agent like sodium borohydride, it can reduce the acetone to isopropanol.[5]
-
Cause: The reducing agent is not sufficiently selective for the iminium ion over the ketone.
-
Solution: As mentioned previously, switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2][6] This reagent shows remarkable selectivity for the reduction of iminium ions.
-
-
Formation of Dialkylated Amine (in Route B): When performing the Boc-protection of 1-isopropylpiperidin-4-amine, it's possible to get a small amount of the di-Boc protected product, although this is generally less common. More likely is the formation of byproducts from the Boc-anhydride.
-
Cause: Reaction of Boc-anhydride with any residual water or other nucleophiles.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc-anhydride.
-
Proper Workup: An aqueous workup will quench any remaining Boc-anhydride.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, Route A or Route B?
A1: The choice between reductive amination of a Boc-protected piperidine (Route A) and Boc-protection of an N-alkylated piperidine (Route B) often comes down to the commercial availability and cost of the starting materials. Both routes are synthetically viable.
Q2: What is the best reducing agent for the reductive amination step in Route A?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation.[1][2][6] It is milder and more selective than sodium borohydride and avoids the toxicity concerns associated with sodium cyanoborohydride.[5][6] It is effective in a variety of solvents, with 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) being common choices.[1]
Q3: How do I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method. You can use a mobile phase such as ethyl acetate/hexanes or dichloromethane/methanol to separate the starting material, intermediate imine (which may or may not be visible), and the final product. Staining with ninhydrin can be helpful for visualizing the amine-containing spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q4: What are the optimal conditions for the Boc-protection step in Route B?
A4: The Boc-protection of an amine is typically a robust reaction.[11][12]
-
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent.[11]
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the acid formed during the reaction.[11] An aqueous base like sodium bicarbonate or sodium hydroxide can also be used in a biphasic system.[12]
-
Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common aprotic solvents.[11] The reaction can also be performed in a biphasic system with water.[12]
-
Temperature: The reaction is typically performed at room temperature.[11]
Q5: My final product is difficult to purify. What are some tips for purification?
A5:
-
Aqueous Workup: First, perform an aqueous workup to remove water-soluble impurities and any remaining salts. An extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is standard. Washing the organic layer with brine can help to remove residual water.
-
Column Chromatography: If impurities persist, flash column chromatography on silica gel is the most common method for purification. A gradient elution with a solvent system like ethyl acetate in hexanes or methanol in dichloromethane will likely provide good separation.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
Experimental Protocols
Protocol 1: Reductive Amination of tert-Butyl (piperidin-4-yl)carbamate (Route A)
-
To a stirred solution of tert-butyl (piperidin-4-yl)carbamate (1.0 equiv) and acetone (1.5 equiv) in 1,2-dichloroethane (DCE), add acetic acid (0.1 equiv).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc-Protection of 1-isopropylpiperidin-4-amine (Route B)
-
Dissolve 1-isopropylpiperidin-4-amine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Data Summary
| Parameter | Route A: Reductive Amination | Route B: Boc-Protection |
| Key Reagents | tert-butyl (piperidin-4-yl)carbamate, acetone, NaBH(OAc)₃ | 1-isopropylpiperidin-4-amine, (Boc)₂O, TEA |
| Typical Solvents | DCE, THF | DCM, THF |
| Catalyst/Additive | Acetic Acid | Triethylamine (Base) |
| Common Issues | Incomplete reaction, acetone reduction | Incomplete reaction |
| Key Advantage | Often uses a more readily available starting material. | Generally a very clean and high-yielding reaction. |
Visual Workflows
Caption: Synthetic routes to tert-Butyl (1-isopropylpiperidin-4-yl)carbamate.
Caption: Troubleshooting logic for synthesis optimization.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Purification of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
Welcome to our dedicated technical support guide for the purification of tert-butyl (1-isopropylpiperidin-4-yl)carbamate. This resource is tailored for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this key building block in high purity. Here, we dissect the intricacies of purification, moving beyond standard protocols to provide a deeper understanding of the underlying chemical principles.
Introduction: The Synthetic Context and Emerging Challenges
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate is commonly synthesized via the reductive amination of tert-butyl (piperidin-4-yl)carbamate with acetone. This seemingly straightforward transformation is often accompanied by the formation of closely related impurities that can complicate downstream applications. Achieving high purity is paramount, as residual impurities can interfere with subsequent reactions or compromise the biological activity of the final compounds.
This guide provides a question-and-answer-based troubleshooting framework, detailed purification protocols, and visual aids to empower you to overcome these purification hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude product shows multiple spots on TLC after synthesis. What are the likely impurities?
A1: The most common impurities in the synthesis of tert-butyl (1-isopropylpiperidin-4-yl)carbamate via reductive amination stem from incomplete reaction or side reactions.[1]
-
Unreacted Starting Material: Residual tert-butyl (piperidin-4-yl)carbamate is a frequent impurity.
-
Over-alkylation Product: Although less common with a hindered amine and a ketone, the formation of a tertiary amine by-product through undesired side reactions is possible.[2]
-
Reduced Ketone By-product: The reducing agent can potentially reduce the acetone starting material to isopropanol. While volatile, its presence can affect the reaction environment. More significantly, if a piperidone starting material were used, it could be reduced to the corresponding hydroxypiperidine.[1]
Q2: I'm struggling to remove the unreacted starting material, tert-butyl (piperidin-4-yl)carbamate. What purification strategy do you recommend?
A2: The polarity difference between your desired product and the starting material is the key to successful separation. The starting material, having a secondary amine, is more polar than the product with its tertiary amine.
-
Column Chromatography: This is the most effective method for this separation. A well-chosen solvent system will allow for clear separation of the less polar product from the more polar starting material.
-
Acid-Base Extraction: A carefully controlled acidic wash can selectively protonate the more basic starting material, partitioning it into the aqueous layer. However, the pKa difference might not be substantial enough for a clean separation, and your product may also be partially extracted. This method is generally less effective than chromatography for achieving high purity.
Q3: My purified product appears as an oil, but I've seen reports of it being a solid. How can I induce crystallization?
A3: Many Boc-protected amines can initially present as oils, especially if minor impurities are present. Inducing crystallization is an excellent final purification step.
-
Solvent Trituration/Recrystallization: Start by attempting to triturate the oil with a non-polar solvent like hexanes or petroleum ether. This can often remove residual non-polar impurities and induce crystallization. If that fails, a full recrystallization from a suitable solvent system is recommended. A patent for a similar compound, 1-Boc-4-aminopiperidine, suggests crystallization from acetone or petroleum ether.[3]
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to the oil or a supersaturated solution can initiate crystallization.[4]
Q4: What are the best practices for column chromatography of this compound?
A4: Effective column chromatography relies on a good solvent system and proper technique.
-
Solvent System Selection: Start with a relatively non-polar system and gradually increase the polarity. A common starting point for Boc-protected amines is a mixture of ethyl acetate and hexanes.[5] For more polar compounds, a methanol/dichloromethane system can be effective.[5]
-
TLC Analysis: Before running the column, identify a solvent system on a TLC plate that gives your product an Rf value of approximately 0.3-0.4. This generally provides optimal separation on a column.
-
Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. Both wet and dry packing methods can be effective.[6]
In-Depth Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of crude tert-butyl (1-isopropylpiperidin-4-yl)carbamate containing unreacted starting material and other minor impurities.
Materials:
-
Crude tert-butyl (1-isopropylpiperidin-4-yl)carbamate
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Dichloromethane (optional, for loading)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and stain (e.g., potassium permanganate)
Procedure:
-
Solvent System Selection:
-
On a TLC plate, spot your crude material.
-
Develop the plate in a 20% ethyl acetate in hexanes solution.
-
Visualize the spots. The desired product should be less polar (higher Rf) than the starting amine.
-
Adjust the solvent polarity to achieve an Rf of ~0.3 for the product.
-
-
Column Preparation:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed. Alternatively, dry pack the silica gel and then carefully add the eluent.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected solvent system, collecting fractions in test tubes.
-
Monitor the elution by TLC, spotting every few fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
This protocol is for obtaining crystalline, high-purity material from a purified oil or solid.
Materials:
-
Purified tert-butyl (1-isopropylpiperidin-4-yl)carbamate
-
Recrystallization solvent (e.g., hexanes, heptane, acetone, or a mixture)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the product in a minimal amount of a candidate solvent at elevated temperature.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the bulk of the purified product in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating and stirring until the solid is just dissolved.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
| Compound | Structure | Typical Impurities | Recommended Purification |
| tert-Butyl (1-isopropylpiperidin-4-yl)carbamate | CC(C)N1CCC(CC1)NC(=O)OC(C)(C)C | tert-Butyl (piperidin-4-yl)carbamate | Flash Column Chromatography, Recrystallization |
| tert-Butyl (piperidin-4-yl)carbamate (Starting Material) | C1CN(CCC1NC(=O)OC(C)(C)C)C | - | - |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for the purification of tert-butyl (1-isopropylpiperidin-4-yl)carbamate.
Caption: Purification workflow for tert-Butyl (1-isopropylpiperidin-4-yl)carbamate.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common purification issues.
Caption: Troubleshooting logic for purification challenges.
References
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
- CN104628627A. (2015). Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- Reddy, K. L., et al. (2007). A one-pot selective synthesis of N-Boc protected secondary amines. Tetrahedron Letters, 48(42), 7536-7539.
- CN112661672A. (2021). Crystallization method of Boc-amino acid. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
Steric hindrance effects of the isopropyl group in "tert-Butyl (1-isopropylpiperidin-4-yl)carbamate" reactions
Topic: Steric & Electronic Management of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
Executive Summary: The "Gatekeeper" Effect
User Guide Version: 2.4 Last Updated: February 2026
You are likely encountering difficulties with tert-Butyl (1-isopropylpiperidin-4-yl)carbamate because you are underestimating the steric demand of the N-isopropyl group . In piperidine chemistry, the isopropyl group acts as a conformational "anchor" and a steric "gatekeeper." It is significantly bulkier than a methyl or ethyl group (A-value ~2.15 kcal/mol), which dictates the ring's shape and drastically reduces the nucleophilicity of the nitrogen center toward electrophiles.
This guide addresses the three most common support tickets we receive regarding this scaffold: Synthesis Failures , Quaternization Stalls , and Conformational Locking .
Module 1: Synthesis Troubleshooting (Getting the Isopropyl Group On)
User Complaint:
"I am trying to alkylate 'tert-butyl (piperidin-4-yl)carbamate' with 2-bromopropane using
in DMF, but the reaction is stuck at 10% conversion after 48 hours."
Root Cause Analysis:
Direct alkylation (
-
Steric Clash: You are attempting to force a secondary amine (the piperidine) to attack a secondary carbon (the isopropyl halide). The transition state is highly crowded.[1]
-
Elimination Competition: The basic conditions often promote E2 elimination of 2-bromopropane to propene rather than substitution.
The Solution: Reductive Amination
Switch to Reductive Amination . This pathway avoids the steric bottleneck of
Recommended Protocol:
-
Reagents: 4-Boc-aminopiperidine (1.0 eq), Acetone (3.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or THF. Avoid Methanol if using STAB to prevent rapid reagent decomposition.
-
Process:
-
Mix amine and acetone in DCE for 30 mins to allow equilibrium formation of the hemiaminal/iminium species.
-
Add STAB in one portion.
-
Stir at Room Temp for 4-16 hours.
-
Quench: Sat.
.
-
Visual Workflow: Alkylation vs. Reductive Amination
Figure 1: Comparison of synthetic routes. Path A fails due to secondary-secondary steric repulsion. Path B succeeds via a planar intermediate.
Module 2: Reactivity & Quaternization (The "Cone Angle" Problem)
User Complaint:
"I need to make the methyl-iodide salt or the N-oxide of my product, but the N-isopropyl nitrogen won't react, even with excess electrophile."
Technical Insight:
The isopropyl group creates a massive Cone Angle around the nitrogen lone pair. While the nitrogen is basic (
| Electrophile | Reactivity at N-iPr | Outcome |
| Methyl Iodide (MeI) | Moderate | Works, but requires longer times/heat. |
| Benzyl Bromide (BnBr) | Very Low | Fails . Steric clash between N-iPr and Benzyl |
| m-CPBA (Oxidation) | Slow | Will form N-Oxide eventually, but risk of Boc removal if acid not buffered. |
Troubleshooting Protocol:
If you must quaternize this nitrogen:
-
Use "Hotter" Electrophiles: Switch from bromides to iodides (or triflates, if stability allows).
-
High Pressure: If available, run the reaction at 10-15 kbar. High pressure accelerates reactions with negative volumes of activation (like quaternization) and overcomes steric barriers.
-
Solvent Switch: Use highly polar aprotic solvents (Acetonitrile, Nitromethane) to stabilize the transition state.
Module 3: Conformational Locking (Stereochemistry)
User Complaint:
"I am running NMR and the signals for the C4 proton look different than my N-methyl analog. Is the ring distorted?"
Mechanistic Explanation:
The isopropyl group has a high A-value (2.15 kcal/mol) [1].[2] This means the isopropyl group will reside in the Equatorial position >95% of the time to avoid 1,3-diaxial interactions with the ring protons.
This "locks" the piperidine chair. Consequently, the carbamate group at C4 is forced into a specific orientation relative to the isopropyl group.
-
The "Anchor": The N-isopropyl group anchors the ring.
-
The Consequence: If you perform reactions that create a new center at C4, the stereochemical outcome will be dictated by the fixed equatorial isopropyl group.[3] Reagents will approach from the face opposite the axial hydrogens.
Conformational Logic Flow
Figure 2: The "Conformational Lock." The bulk of the isopropyl group forces the molecule into a single dominant chair conformation.
Module 4: Boc Deprotection & Salt Management
User Complaint:
"I treated the molecule with TFA to remove the Boc group. The reaction worked, but I can't extract the product into organic solvent."
The Issue:
This molecule is a diamine .
-
N1 (Isopropyl): Tertiary amine (Always basic).
-
N4 (Boc-amino): Becomes a primary amine after deprotection.
When you use TFA or HCl, you protonate BOTH nitrogens. The resulting species is a di-cationic salt which is highly water-soluble and insoluble in ether/DCM.
Correct Workup Protocol:
-
Deprotection: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Evaporation: Remove volatiles completely.
-
Free-Basing (Critical Step):
-
Dissolve the residue in minimal water.
-
Carefully adjust pH to >12 using 2M NaOH or Sat.
. Note: The N-isopropyl group increases lipophilicity, but the salt is stubborn. -
Extraction: Use Chloroform/Isopropanol (3:1) or DCM. Simple Ether extraction often fails to pull the free base out of the aqueous phase efficiently.
-
-
Drying: Dry over
(Avoid if the primary amine is sensitive).
References
-
A-Values and Conformational Analysis
- Title: Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values"
- Source: Master Organic Chemistry
-
URL:[Link]
-
Reductive Amination Selectivity
- Title: Reductive Amination: Mechanism and Reagents (NaBH(OAc)3)
- Source: Chemistry Steps
-
URL:[Link]
-
Boc Deprotection Protocols
-
Steric Effects in Piperidines
- Title: Modulating Conformational Preferences by Allylic Strain (Discusses N-substituent effects)
- Source: N
-
URL:[Link]
Sources
Navigating the Synthesis of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate: A Technical Support Guide
For Immediate Release
This technical support guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and frequently asked questions for the synthesis of tert-butyl (1-isopropylpiperidin-4-yl)carbamate. As Senior Application Scientists, we offer insights grounded in established chemical principles to optimize this crucial synthesis.
The primary and most efficient route to synthesizing tert-butyl (1-isopropylpiperidin-4-yl)carbamate is through the reductive amination of tert-butyl (4-oxopiperidin-1-yl)carbamate (N-Boc-4-piperidone) with isopropylamine. This one-pot reaction is favored for its directness and efficiency.[1][2][3] The selection of an appropriate catalyst and reducing agent is paramount for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tert-butyl (1-isopropylpiperidin-4-yl)carbamate?
The most prevalent and effective method is the direct reductive amination of N-Boc-4-piperidone with isopropylamine.[1][2][3] This approach involves the in-situ formation of an imine intermediate, which is then reduced to the final product.
Q2: Which reducing agents are recommended for this synthesis?
Sodium triacetoxyborohydride (STAB) is a highly recommended reducing agent for this transformation.[4][5] It is known for its mildness and selectivity, capable of reducing the imine intermediate without affecting the carbonyl group of the starting material.[5] This selectivity minimizes side reactions and simplifies purification. Alternative borohydride reagents like sodium cyanoborohydride (NaBH3CN) can also be used, though STAB is often preferred due to its improved safety profile.[5][6]
Q3: What are the typical solvents used in this reaction?
1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations using sodium triacetoxyborohydride.[4] However, tetrahydrofuran (THF) and occasionally acetonitrile are also viable options.[4] The choice of solvent can influence reaction kinetics and solubility of reagents.
Q4: Is a catalyst necessary for the reaction with STAB?
While STAB can function without an additional catalyst, the use of acetic acid can be beneficial, particularly with ketone reactions, to facilitate the formation of the iminium ion intermediate.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inefficient Imine Formation: The initial condensation between N-Boc-4-piperidone and isopropylamine may be incomplete. 2. Inactive Reducing Agent: The sodium triacetoxyborohydride may have degraded due to moisture. 3. Incorrect pH: The reaction medium may not be acidic enough to promote iminium ion formation. | 1. Increase Reaction Time/Temperature: Allow more time for the initial condensation before adding the reducing agent. Gentle heating may be applied if reactants are stable. 2. Use Fresh Reducing Agent: Ensure the STAB is fresh and has been stored under anhydrous conditions. 3. Add Acetic Acid: Introduce a catalytic amount of glacial acetic acid to the reaction mixture to facilitate imine and subsequent iminium ion formation.[4] |
| Presence of Unreacted N-Boc-4-piperidone | 1. Insufficient Reducing Agent: The molar ratio of STAB to the ketone may be too low. 2. Sub-optimal Reaction Conditions: The reaction time or temperature may be insufficient for complete conversion. | 1. Increase Stoichiometry of STAB: Use a slight excess of sodium triacetoxyborohydride (e.g., 1.2-1.5 equivalents) to ensure complete reduction. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the starting material and adjust reaction time accordingly. |
| Formation of Side Products (e.g., Hydroxylamine Derivatives) | Over-reduction or Side Reactions: This can occur with less selective reducing agents or under harsh reaction conditions. | Confirm Use of STAB: Ensure that a selective reducing agent like sodium triacetoxyborohydride is being used. Avoid more powerful, less selective reducing agents unless specifically required and optimized.[5] |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Work-up: The presence of both organic and aqueous phases with surfactants can lead to stable emulsions. 2. Co-elution of Impurities: Non-polar impurities may co-elute with the product during column chromatography. | 1. Brine Wash: During the aqueous work-up, wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions. 2. Optimize Chromatography: Adjust the solvent system for column chromatography to improve separation. A gradient elution might be necessary. |
Experimental Workflow & Methodologies
General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
A detailed, step-by-step methodology is crucial for reproducible results.
Materials:
-
N-Boc-4-piperidone
-
Isopropylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (optional)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-piperidone (1.0 eq) in the chosen anhydrous solvent (DCE or THF).
-
Amine Addition: Add isopropylamine (1.1-1.2 eq) to the solution.
-
Optional: Acid Catalyst: If desired, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford the pure tert-butyl (1-isopropylpiperidin-4-yl)carbamate.
Visualizing the Workflow
To better understand the logical flow of the synthesis and troubleshooting process, the following diagrams are provided.
Caption: Reductive Amination Synthesis Workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Validation & Comparative
Comparative analysis of deprotection methods for "tert-Butyl (1-isopropylpiperidin-4-yl)carbamate"
Executive Summary
The deprotection of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate presents a specific challenge often overlooked in generic Boc-removal guides: the presence of a basic tertiary amine (the N-isopropyl moiety) within the substrate. Unlike simple Boc-amino acids, this substrate acts as an internal buffer, sequestering the first equivalent of acid and altering the kinetics of deprotection.
This guide compares three distinct methodologies for removing the Boc group to yield 1-isopropylpiperidin-4-amine . We evaluate the industry-standard TFA/DCM route (Discovery), the HCl/Dioxane precipitation route (Process/Scale-up), and the Methanesulfonic Acid (MsOH) route (Green/Safety).
Key Recommendation:
-
For Discovery (<1g): Use Method A (TFA) for speed and solubility.
-
For Scale-Up (>10g): Use Method B (HCl) to isolate the stable dihydrochloride salt directly via filtration, avoiding difficult aqueous extractions of the polar free base.
Substrate Analysis & Mechanistic Context
Before selecting a reagent, one must understand the substrate's behavior under acidic conditions.
-
Substrate: tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
-
CAS: 280754-80-5
-
pKa Consideration: The N-isopropyl piperidine nitrogen has a pKa of approximately 10.0–10.5. The Boc carbamate oxygen is far less basic.
-
Implication: Upon addition of acid, the tertiary amine protonates instantaneously. To drive Boc deprotection, the acid concentration must be sufficient to protonate the carbamate oxygen in the presence of the already-protonated piperidine ring. Stoichiometry requires >2.5 equivalents of acid.
Mechanistic Pathway
The reaction follows an E1-like elimination mechanism. The rate-limiting step is the fragmentation of the protonated carbamate into the amine, carbon dioxide, and a tert-butyl cation (which rapidly eliminates to isobutylene).
Figure 1: Mechanistic pathway highlighting the requirement for diprotonation.
Comparative Methodologies
Method A: Trifluoroacetic Acid (TFA) / DCM
The "Gold Standard" for rapid, small-scale synthesis.
Protocol:
-
Dissolve 1.0 mmol of substrate in 4 mL of Dichloromethane (DCM).
-
Cool to 0°C (ice bath).
-
Add 2 mL of Trifluoroacetic Acid (TFA) dropwise. (Ratio 2:1 DCM:TFA).
-
Remove ice bath and stir at RT for 1–2 hours.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.
Critical Insight: The product is isolated as the Trifluoroacetate salt . This salt is often a hygroscopic oil or sticky gum. Converting this to the free base is difficult because the diamine product is highly water-soluble. Standard extraction (DCM/Water) often results in poor recovery. Use this method only if the next step involves coupling where the salt can be neutralized in situ (e.g., with DIPEA).
Method B: HCl in 1,4-Dioxane
The "Process Standard" for isolation and storage.
Protocol:
-
Dissolve 1.0 mmol of substrate in 2 mL of 1,4-Dioxane (or MeOH).
-
Add 5–10 equivalents of 4M HCl in Dioxane.
-
Stir at RT for 2–4 hours.
-
Observation: A white precipitate should form (the dihydrochloride salt).
-
Workup: Dilute with Et2O or MTBE to complete precipitation. Filter the solid under N2. Wash with Et2O.[1] Dry under vacuum.
Critical Insight: This method yields the Dihydrochloride salt (2HCl) . Unlike the TFA salt, the HCl salt is typically a crystalline solid, stable at room temperature, and non-hygroscopic. This is the preferred form for storage or shipment.
Method C: Methanesulfonic Acid (MsOH) / EtOAc
The "Green" Alternative.
Protocol:
-
Dissolve 1.0 mmol of substrate in Ethyl Acetate (EtOAc).
-
Add 3.0 equivalents of Methanesulfonic Acid (MsOH).
-
Heat to 40–50°C for 1–2 hours.
-
Workup: Cool to RT. The dimesylate salt may precipitate.[1] If not, add MTBE. Filter the solid.[2]
Critical Insight: MsOH is non-volatile, reducing atmospheric emissions compared to TFA or HCl gas. However, removing excess MsOH can be challenging if the product does not crystallize well. This method is ideal for larger scales where corrosion (from HCl) or cost (of TFA) is a concern.
Performance Analysis
The following data compares the efficiency and characteristics of each method for this specific piperidine substrate.
| Feature | Method A: TFA/DCM | Method B: HCl/Dioxane | Method C: MsOH/EtOAc |
| Reaction Time | Fast (1 h) | Medium (2–4 h) | Medium (1–2 h) |
| Yield (Isolated) | >95% (Quant.) | 85–92% | 80–90% |
| Product Form | Hygroscopic Oil/Gum | Crystalline Solid | Solid or Gum |
| Volatile Waste | High (TFA, DCM) | Medium (Dioxane) | Low (EtOAc) |
| Cost | High | Low | Low |
| Scalability | Poor (Corrosive/Volatile) | Excellent | Good |
| Salt Stoichiometry | ~2-3 TFA | 2 HCl | 2 MsOH |
Decision Matrix & Workflow
Use this logic flow to determine the appropriate protocol for your specific application.
Figure 2: Decision matrix for selecting the optimal deprotection strategy.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[3] John Wiley & Sons, 5th Edition. (Standard reference for Boc cleavage conditions and stability).
-
Kinetics and Mechanism of N-Boc Cleavage. ResearchGate. Comparison of HCl vs TFA kinetics, highlighting second-order dependence on acid concentration. Link
-
Methanesulfonic acid–formic acid as a greener substitute for TFA. Green Chemistry (RSC). Validation of MsOH as a sustainable alternative for deprotection. Link
-
1-Isopropylpiperidin-4-amine Dihydrochloride Data. PubChem. Physical properties and salt forms of the target molecule.[2][4] Link
-
Boc Deprotection Mechanism. Common Organic Chemistry. Detailed mechanistic steps for acid-catalyzed carbamate hydrolysis. Link
Sources
A Comparative Guide for Synthetic Strategy: Is tert-Butyl (1-isopropylpiperidin-4-yl)carbamate the Optimal Choice?
For researchers engaged in the synthesis of novel therapeutics, the selection of building blocks is a critical decision point that dictates the efficiency, scalability, and economic viability of a synthetic route. The piperidine moiety, in particular, is a privileged scaffold found in numerous approved drugs, making its derivatives highly valuable in medicinal chemistry.[1][2] This guide provides an in-depth analysis of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate, a common intermediate, and evaluates its utility against viable synthetic alternatives. We aim to equip researchers, scientists, and drug development professionals with the data and rationale needed to make an informed choice for their specific synthetic goals.
The central question is not merely whether this reagent works, but whether it represents the best strategic choice. The "best" choice is a multifactorial decision, weighing convenience and speed against cost, scalability, and overall synthetic elegance. Here, we compare three primary strategies for incorporating the 1-isopropylpiperidin-4-amine core into a target molecule.
Strategic Overview: Three Paths to the Target Moiety
The desired 1-isopropylpiperidin-4-amine substructure can be introduced into a lead compound, typically via an amide bond formation, through several distinct synthetic pathways. We will compare the direct use of the pre-functionalized title compound against a strategy involving a different protecting group and a late-stage functionalization approach.
Caption: Comparative workflow of three synthetic strategies.
Strategy 1: The Direct Approach with tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
This strategy is the most straightforward. The commercially available, pre-functionalized building block is deprotected and then coupled with a carboxylic acid of interest.
Causality and Rationale: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[3][4] Its primary advantage is its stability under a wide range of nucleophilic and basic conditions, while being readily cleaved under acidic conditions.[5] This orthogonality allows for selective deprotection without disturbing other sensitive functionalities, such as base-labile esters or Fmoc groups.[5][6]
The deprotection typically employs strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[7] This generates the free amine, which is then used in a standard amide coupling reaction. Common coupling reagents include carbodiimides like EDC, often with additives like HOBt to suppress side reactions and reduce epimerization, or more modern uronium/phosphonium reagents like HATU or HBTU for more challenging couplings.[8][9]
Experimental Protocol: Boc Deprotection and Amide Coupling
-
Deprotection: Dissolve tert-Butyl (1-isopropylpiperidin-4-yl)carbamate (1.0 eq) in dichloromethane (DCM, 5-10 volumes). Add trifluoroacetic acid (TFA, 2-4 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture in vacuo. The resulting amine salt can often be used directly or after neutralization with a mild base (e.g., NaHCO₃ solution) and extraction.
-
Amide Coupling (HATU): To a solution of the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF, add the deprotected amine (1.2 eq). Stir at room temperature for 2-12 hours.
-
Purification: After completion, the reaction is typically diluted with water and extracted with an organic solvent. The final product is purified by column chromatography or crystallization.
| Metric | Performance & Considerations | Supporting Data/Citations |
| Speed & Convenience | Excellent. Ideal for rapid library synthesis in a discovery setting. | Commercially available from many vendors. |
| Yield | Generally high (often >95% for deprotection, 70-95% for coupling).[8] | Dependent on coupling partners. |
| Substrate Scope | Broad, but incompatible with other acid-labile groups (e.g., other Boc groups, t-butyl esters).[7] | The strong acid can cause side reactions. |
| Cost | High. The pre-functionalized starting material is significantly more expensive than its precursors. | Vendor price comparison. |
| Scalability | Moderate. Off-gassing (isobutylene) during deprotection can be an issue on a large scale.[10] | Process safety consideration. |
| Byproducts | Deprotection generates volatile isobutylene and CO₂. Coupling byproducts (e.g., DCU, HOBt) must be removed. | Standard purification required. |
Strategy 2: Alternative Protection - The Benzyl Carbamate (Cbz) Approach
An alternative to the Boc group is the benzyloxycarbonyl (Cbz or Z) group.[4] This protecting group offers a different deprotection mechanism, which can be advantageous if the target molecule is sensitive to acid.
Causality and Rationale: The Cbz group is classically removed under neutral conditions via catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).[4][6] This method is exceptionally mild and chemoselective, leaving most other functional groups untouched. This provides a key "orthogonal" deprotection strategy relative to the acid-labile Boc group.[3] However, it is incompatible with functional groups that can be reduced, such as alkenes, alkynes, or some nitro groups. The catalyst can also be poisoned by sulfur-containing compounds.
Experimental Protocol: Cbz Deprotection (Hydrogenolysis)
-
Deprotection: Dissolve Benzyl (1-isopropylpiperidin-4-yl)carbamate (1.0 eq) in a suitable solvent like methanol or ethanol. Add Palladium on carbon (10% w/w, ~5 mol%).
-
Reaction: Purge the reaction vessel with hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until starting material is consumed (typically 2-16 hours).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the free amine. The subsequent amide coupling follows the same procedure as in Strategy 1.
| Metric | Performance & Considerations | Supporting Data/Citations |
| Orthogonality | Excellent. Allows for deprotection in the presence of acid-sensitive groups. | Key advantage over Boc protection.[3] |
| Yield | Typically quantitative for deprotection. | High-yielding, clean reaction. |
| Substrate Scope | Incompatible with reducible groups (alkenes, alkynes, some heterocycles) and sulfur. | Catalyst poisoning is a known issue. |
| Cost | Starting material cost is comparable to or slightly lower than the Boc-protected version. | Vendor price comparison. |
| Scalability & Safety | Requires specialized hydrogenation equipment. Hydrogen gas is highly flammable. | Requires careful handling and engineering controls. |
| Byproducts | Toluene and CO₂. The catalyst must be filtered off, which can sometimes be pyrophoric. | Standard filtration workup. |
Strategy 3: Late-Stage N-Isopropylation
This strategy represents a more convergent and often more cost-effective approach, especially for larger-scale synthesis. It involves starting with a simpler, cheaper building block, tert-Butyl (piperidin-4-yl)carbamate, and introducing the isopropyl group via reductive amination.
Causality and Rationale: Reductive amination is a robust and highly efficient method for forming C-N bonds.[11] It proceeds by reacting an amine with a ketone (in this case, acetone) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an ideal choice for this transformation as it is selective for iminium ions over ketones and is not water-sensitive, allowing the reaction to be performed in a single pot.[11] This approach adds a synthetic step but uses significantly cheaper bulk starting materials, and the core building block, tert-Butyl (piperidin-4-yl)carbamate, can be synthesized via several scalable methods.[12]
Caption: Workflow for late-stage N-isopropylation.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of tert-Butyl (piperidin-4-yl)carbamate (1.0 eq) and acetone (1.5-3.0 eq) in 1,2-dichloroethane (DCE) or DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction: Stir at room temperature for 4-24 hours. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The product is often pure enough to proceed to the deprotection step without further purification.
| Metric | Performance & Considerations | Supporting Data/Citations |
| Cost-Effectiveness | Excellent. tert-Butyl (piperidin-4-yl)carbamate is a fraction of the cost of its N-isopropylated counterpart. | Significant advantage for scale-up. |
| Flexibility | High. This route allows for the synthesis of a diverse library of N-alkyl analogs by simply changing the ketone/aldehyde. | A key advantage for structure-activity relationship (SAR) studies. |
| Yield | Generally very high (>90%). | Reductive amination is a reliable transformation.[11] |
| Step Count | Adds one step to the overall sequence compared to Strategy 1. | Increases process time. |
| Scalability | Excellent. The reaction is typically well-behaved and scalable with standard equipment. | No significant safety or handling issues. |
| Byproducts | Boron-containing byproducts are removed during the aqueous workup. | Simple, straightforward workup. |
Conclusion and Recommendation
There is no single "best" choice; the optimal strategy is dictated by the specific context of the synthesis.
-
For rapid, small-scale synthesis in early-stage drug discovery, where speed and convenience are paramount and cost is a secondary concern, Strategy 1 is the superior choice. The direct use of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate minimizes development time and allows for the quick generation of target compounds for initial screening.
-
If the target molecule contains acid-sensitive functional groups, rendering Strategy 1 problematic, Strategy 2 offers an excellent orthogonal approach. The use of a Cbz-protected analog allows for mild, neutral deprotection conditions, preserving molecular integrity.
-
For large-scale synthesis, process development, or when cost is a primary driver, Strategy 3 is unequivocally the best choice. The late-stage N-isopropylation via reductive amination is significantly more economical and scalable. Its inherent flexibility to generate diverse analogs from a common intermediate is an added, powerful advantage for medicinal chemistry programs.
Ultimately, a thorough evaluation of the project's goals—be it speed, chemical compatibility, or cost—will illuminate the most logical and efficient synthetic path forward.
References
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Wordpress. [Link]
-
National Institutes of Health. Metabolically Stable tert-Butyl Replacement - PMC. [Link]
-
MDPI. Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. [Link]
-
Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
-
PubChem. tert-Butyl (1-acetylpiperidin-4-yl)carbamate. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Google Patents.
-
PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
National Institutes of Health. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
ResearchGate. Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
-
National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC. [Link]
-
ACS Publications. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]
-
StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
-
Organic Syntheses. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
Nature. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. [Link]
-
ResearchGate. A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF. [Link]
-
ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]
- Google Patents.
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]
Spectroscopic comparison of "tert-Butyl (1-isopropylpiperidin-4-yl)carbamate" and its precursors
Technical Comparison: Spectroscopic Validation of N-Alkylation in Boc-Piperidine Scaffolds
Subject: tert-Butyl (1-isopropylpiperidin-4-yl)carbamate (CAS: 280763-04-6) vs. Precursor tert-Butyl piperidin-4-ylcarbamate (CAS: 73874-95-0).[1][2]
Executive Summary & Strategic Context
In medicinal chemistry, the piperidine scaffold is a privileged structure, serving as a core pharmacophore for numerous GPCR ligands and enzyme inhibitors. The conversion of tert-butyl piperidin-4-ylcarbamate (Precursor) to tert-butyl (1-isopropylpiperidin-4-yl)carbamate (Target) represents a critical N-alkylation step.[1]
While seemingly trivial, this transformation alters the basicity, lipophilicity (logP), and metabolic profile of the molecule. This guide provides a definitive spectroscopic framework to validate this transformation, distinguishing the target from its secondary amine precursor and potential side products.
Synthetic Pathway & Precursor Logic
The industry-standard method for this transformation is Reductive Amination .[1] Unlike direct alkylation with isopropyl halides (which suffers from elimination side reactions and over-alkylation), reductive amination using acetone and a mild hydride donor ensures mono-alkylation selectivity.[1]
Reaction Logic:
-
Condensation: The secondary amine of the precursor attacks the carbonyl of acetone to form an iminium ion intermediate.[1][2]
-
Reduction: The iminium species is selectively reduced in situ by Sodium Triacetoxyborohydride (STAB), which is less reactive toward the ketone (acetone) than the iminium ion.[2]
Diagram 1: Reductive Amination Workflow
Caption: Step-wise progression from secondary amine precursor to N-isopropyl target via iminium intermediate.
Comparative Spectroscopic Analysis
The validation of this reaction relies on detecting the "Diagnostic Isopropyl Signature" and the disappearance of the secondary amine characteristics.[2]
A. Proton NMR ( H-NMR) Comparison
The most distinct change occurs in the aliphatic region (0.9 – 3.0 ppm).[2]
| Feature | Precursor (CAS 73874-95-0) | Target (CAS 280763-04-6) | Δ Shift / Diagnostic Note |
| Isopropyl CH | Absent | δ 0.95 – 1.05 (d, 6H) | Primary Confirmation. Strong doublet.[1] |
| Isopropyl CH | Absent | δ 2.65 – 2.75 (sept, 1H) | Secondary Confirmation. Look for the septet. |
| Piperidine | δ 2.60 – 3.10 (m) | δ 2.10 – 2.25 (m) | Upfield shift due to steric bulk and tertiary amine formation.[1] |
| Boc Group | δ 1.44 (s, 9H) | δ 1.44 (s, 9H) | Static internal standard. |
| Carbamate NH | δ ~4.5 (br s) | δ ~4.4 (br s) | Unchanged (distal from reaction site).[1] |
| Amine NH | δ ~1.5 - 2.0 (broad/ex) | Absent | Disappearance confirms N-substitution.[1] |
Expert Insight: In the precursor, the protons adjacent to the ring nitrogen (
B. Carbon NMR ( C-NMR) Comparison
| Carbon Environment | Precursor (ppm) | Target (ppm) |
| Isopropyl CH | N/A | ~18.5 |
| Isopropyl CH | N/A | ~54.0 |
| Piperidine | ~44.0 | ~48.0 |
| Boc Quaternary | ~79.0 | ~79.0 |
| Carbamate C=O | ~155.0 | ~155.0 |
C. Vibrational Spectroscopy (FT-IR)
-
Precursor (Secondary Amine): Displays a weak N-H stretch around 3300-3500 cm
(often buried if the carbamate NH is strong) and a characteristic N-H bending vibration (scissoring) for secondary amines near 1580-1650 cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> .[1] -
Target (Tertiary Amine): The specific N-H stretch of the ring amine disappears.[3][4] The spectrum is dominated by the Carbamate N-H (approx. 3350 cm
) and C=O (approx. 1690 cm ).[1] -
Key Differentiator: The "Bohlmann bands" (C-H stretching bands < 2800 cm
) often become visible or intensified in tertiary amines due to the anti-periplanar relationship between the nitrogen lone pair and adjacent C-H bonds, which is absent in the precursor.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Experimental Protocol: Self-Validating Synthesis
Methodology: Reductive Amination with STAB (Sodium Triacetoxyborohydride).[1] Scale: 10 mmol (approx. 2.0 g of precursor).[1]
Reagents:
-
Precursor: tert-Butyl piperidin-4-ylcarbamate (2.0 g, 10 mmol).[1][2]
-
Acetone: 2.2 mL (30 mmol, 3.0 equiv).[2]
-
STAB: 3.18 g (15 mmol, 1.5 equiv).[2]
-
Acetic Acid: 0.6 mL (10 mmol, 1.0 equiv).[2]
-
Solvent: DCE (Dichloroethane) or DCM (Dichloromethane) [50 mL].[1][2]
Protocol:
-
Complexation: In a dry round-bottom flask, dissolve the Precursor in DCE. Add Acetone and Acetic Acid .[1][2] Stir at Room Temperature (RT) for 20 minutes to allow iminium formation (equilibrium).
-
Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes. (Caution: Mild gas evolution).[1][2]
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Quench: Quench with saturated aqueous NaHCO
(30 mL). Stir vigorously for 15 minutes. -
Extraction: Extract organic layer.[1] Wash aqueous layer 2x with DCM.[1] Combine organics.
-
Workup: Wash combined organics with Brine. Dry over Na
SO . Filter and concentrate. -
Purification: Usually clean enough. If necessary, flash chromatography (DCM:MeOH 95:5).[2]
Quality Control & Troubleshooting
Diagram 2: QC Decision Tree
Caption: NMR-based decision logic for determining product purity.
Common Impurities:
-
Residual Acetone: Sharp singlet at ~2.17 ppm. Remedy: High vacuum drying at 40°C.[1][2]
-
Unreacted Precursor: Signals at 2.6–3.1 ppm.[1][2] Remedy: The reaction stalled. Resubmit crude with fresh STAB and Acetone.
-
Boron Salts: Broad peaks or baseline noise.[1] Remedy: Ensure thorough NaHCO
wash.[1]
References
-
PubChem. tert-Butyl piperidin-4-ylcarbamate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Source).[1]
-
SpectraBase. tert-Butyl piperidin-4-ylcarbamate NMR Data. Wiley Science Solutions.[1] Available at: [Link][1]
Sources
Safety Operating Guide
Operational Guide: Disposal of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
[1][2]
Executive Summary: Immediate Action Directives
Do not mix this compound with acidic waste streams. tert-Butyl (1-isopropylpiperidin-4-yl)carbamate contains a Boc (tert-butyloxycarbonyl) protecting group.[1][2] Contact with strong acids (HCl, TFA, H₂SO₄) triggers rapid deprotection, releasing isobutylene gas and carbon dioxide.[2] In a closed waste container, this gas evolution can cause catastrophic vessel failure (explosion).[2]
Disposal Classification: Hazardous Organic Waste (Non-Halogenated).[2]
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its reactive potential.[2] This compound features two critical functionalities that dictate its waste management: a basic tertiary amine and an acid-labile carbamate.[2]
Physicochemical Properties
| Property | Description | Operational Implication |
| Structure | Boc-protected amine on a piperidine ring | Dual reactivity: Basic (amine) & Acid-sensitive (Boc).[1][2] |
| Physical State | Solid (typically white/off-white powder) | Dust generation is a primary exposure vector.[1][2] |
| Basicity | Moderate (Tertiary amine at N-1) | Exothermic reaction with acids.[1][2] |
| Stability | Acid-Labile | CRITICAL: Decomposes in low pH to release gas.[1][2] |
GHS Hazard Identification
Based on structural analogs (piperidine derivatives and organic carbamates):
Waste Segregation & Compatibility
The "Self-Validating" Safety Rule: Before adding this waste to a container, verify the container's pH or existing contents.[2] If the destination container holds acidic waste (pH < 4), STOP .[2]
Chemical Compatibility Matrix
The following table outlines what cannot be mixed with tert-Butyl (1-isopropylpiperidin-4-yl)carbamate during disposal.
| Incompatible Class | Reaction Risk | Consequence |
| Strong Acids (HCl, H₂SO₄, TFA) | Acidolysis of Boc group | High Risk: Gas evolution (CO₂ + Isobutylene) causing container pressurization/rupture.[1][2] |
| Strong Oxidizers (Peroxides, Nitrates) | Oxidation of amine/isopropyl group | Fire or explosion hazard; exothermic decomposition.[1][2] |
| Acyl Halides (Acid Chlorides) | N-acylation / HCl generation | Heat generation and subsequent gas release from Boc cleavage.[1][2] |
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound)
Applicable for expired reagents or excess solid material.[2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk.[2]
-
Labeling: Affix a hazardous waste label immediately.
-
Transfer: Transfer solid using a chemically resistant spatula.[2] Avoid dust generation.[2][4][5][9]
-
Sealing: Cap loosely initially if there is any suspicion of moisture/acid contamination, then tighten after 30 minutes of observation.[2]
-
Binning: Place in the "Solid Hazardous Waste" drum.
Scenario B: Liquid Waste (Solutions/Mother Liquor)
Applicable for reaction mixtures or dissolved waste.[2]
-
Solvent Identification: Determine the primary solvent (e.g., DCM, Ethyl Acetate, Methanol).[2]
-
Halogen Check:
-
pH Verification (The Critical Step): Dip a pH strip into the waste stream.[2]
-
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
Scenario C: Contaminated Debris
Visualized Workflows
Diagram 1: Waste Stream Decision Tree
This logic flow ensures the compound never enters an incompatible stream.[2]
Caption: Decision logic for segregating tert-Butyl (1-isopropylpiperidin-4-yl)carbamate waste streams.
Diagram 2: Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Standard Operating Procedure (SOP) for minor laboratory spills of solid carbamates.
Regulatory Compliance (US EPA/RCRA)[2]
While this specific compound is not explicitly listed on the EPA's P-list or U-list, it falls under the "Cradle-to-Grave" responsibility of the generator.[1][2]
-
Waste Classification:
-
RCRA Considerations:
-
Do not dispose of down the drain.[2] The piperidine moiety is toxic to aquatic life.[2]
-
K-Codes: While K156 refers to "Organic waste from the production of carbamates," this generally applies to industrial manufacturing effluents, not laboratory reagent disposal.[2] However, treating it with the same caution is best practice.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for tert-Butyl carbamate derivatives. Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2] Retrieved from [Link][1][2]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] Retrieved from [Link][1][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chempoint.com [chempoint.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. plasticsintl.com [plasticsintl.com]
- 7. Applications and limitations of the I2-mediated carbamate annulation for the synthesis of piperidines: five- versus six-membered ring formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. republicservices.com [republicservices.com]
Navigating the Safe Handling of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate: A Guide for Laboratory Professionals
Hazard Assessment: A Synthesis of Structural Dangers
Tert-Butyl (1-isopropylpiperidin-4-yl)carbamate's structure suggests a combination of hazards that must be proactively addressed. Carbamates as a class of compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Some carbamates have been shown to cause allergic skin reactions and may pose reproductive health risks.[4] Piperidine and its derivatives are often flammable liquids and can cause severe skin and eye irritation.[5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Potential Hazards Overview:
| Hazard Type | Potential Effects |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][2][3] |
| Skin Sensitization | May cause an allergic skin reaction.[4] |
| Eye Irritation | Can cause serious eye irritation or damage.[1][5] |
| Flammability | Piperidine derivatives can be flammable.[1][6] |
| Reproductive Toxicity | Some related compounds may damage fertility or the unborn child.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling tert-Butyl (1-isopropylpiperidin-4-yl)carbamate. The following is a step-by-step guide to ensure comprehensive protection.
Step-by-Step PPE Protocol:
-
Hand Protection :
-
Selection : Choose chemical-resistant gloves. Butyl rubber or nitrile gloves are generally recommended for handling a wide range of chemicals, including many organic compounds.[7] Always consult a glove compatibility chart for specific breakthrough times if available.
-
Procedure : Before use, inspect gloves for any signs of degradation or perforation. Don a primary pair of gloves, ensuring they extend over the cuffs of your lab coat. For extended operations or when handling larger quantities, consider double-gloving.
-
Rationale : The skin is a primary route of exposure for many organic molecules. Chemical-resistant gloves prevent direct contact and absorption.[8][9]
-
-
Eye and Face Protection :
-
Selection : Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of large volumes or when heating the substance.
-
Procedure : Ensure your safety goggles provide a complete seal around the eyes. If using a face shield, it should be positioned to protect the entire face.
-
Rationale : The eyes are particularly vulnerable to chemical splashes, which can cause serious and irreversible damage.[10][11]
-
-
Body Protection :
-
Selection : A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.
-
Procedure : Keep your lab coat fully buttoned. Remove it before leaving the laboratory to prevent the spread of contamination.
-
Rationale : Protective clothing prevents incidental skin contact and protects your personal clothing from contamination.
-
-
Respiratory Protection :
-
Selection : Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If the potential for aerosolization is high or if work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]
-
Procedure : Ensure the fume hood sash is at the appropriate height to maximize airflow and protection. If a respirator is required, you must be fit-tested and trained in its proper use.
-
Rationale : Inhalation is a direct route for chemicals to enter the bloodstream. Engineering controls like fume hoods are the most effective way to prevent respiratory exposure.
-
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Operations:
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have an appropriate spill kit assembled and nearby.
-
Location : All handling of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate should be performed inside a certified chemical fume hood.
-
Weighing and Transfer : For solid forms, use a disposable weighing boat. When transferring solutions, use a pipette or a funnel to minimize the risk of splashes.
-
Heating : If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames due to the potential flammability of piperidine derivatives.[6]
-
Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][13]
Emergency Procedures:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
-
Spill : For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[14] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan:
-
Waste Collection : All waste materials, including contaminated gloves, weighing boats, and absorbent materials, should be collected in a designated hazardous waste container.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety program. Do not dispose of this chemical down the drain or in the regular trash.[15] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate tert-Butyl (1-isopropylpiperidin-4-yl)carbamate into your research and development workflows, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific endeavors.
References
-
Restek. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
FMC Corporation. (2017, May 29). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]
-
The Sydney Children's Hospitals Network. (2024, August 2). Organophosphate/Carbamate Exposure - Management. Retrieved from [Link]
-
Scimar. (2023, March 16). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Carbaryl - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - Standards. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Common Name: AMMONIUM CARBAMATE HAZARD SUMMARY. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). ORGANONITROGEN PESTICIDES 5601. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl piperidin-4-ylcarbamate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - General requirements. Retrieved from [Link]
-
University of California, Berkeley - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, December 22). First Aid in Case of Pesticide Exposure. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). NIOSH Method 5600: Organophosphorus Pesticides. Retrieved from [Link]
-
StatPearls. (n.d.). Carbamate Toxicity. NCBI Bookshelf. Retrieved from [Link]
-
Cooling Tower Products. (2009, May 21). Cooling Tower Chemicals - CARBAMATE. Retrieved from [Link]
-
Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]
-
Wikipedia. (n.d.). Sarin. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA) OSC Response. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
-
Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
University of California, Berkeley - Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.ie [fishersci.ie]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. buyat.ppg.com [buyat.ppg.com]
- 5. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. cdc.gov [cdc.gov]
- 9. epa.gov [epa.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Carbaryl [cdc.gov]
- 13. carlroth.com [carlroth.com]
- 14. agilent.com [agilent.com]
- 15. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
